Product packaging for (S)-Atenolol-d7(Cat. No.:CAS No. 1202864-50-3)

(S)-Atenolol-d7

Cat. No.: B1140565
CAS No.: 1202864-50-3
M. Wt: 273.38 g/mol
InChI Key: METKIMKYRPQLGS-SVMCCORHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(±)-Atenolol-d7 is intended for use as an internal standard for the quantification of (±)-atenolol by GC- or LC-MS. (±)-Atenolol is an antagonist of the β1-adrenergic receptor (β1-AR;  Ki = 1.14 µM). It is selective for β1-ARs over β2-ARs (Ki = 48.7 µM). (±)-Atenolol (200 mg/kg per day) delays the onset of hypertension in spontaneously hypertensive rats. Formulations containing atenolol have been used in the treatment of high blood pressure.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22N2O3 B1140565 (S)-Atenolol-d7 CAS No. 1202864-50-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18)/i1D3,2D3,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METKIMKYRPQLGS-SVMCCORHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CC(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101027977
Record name Atenolol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202864-50-3
Record name 4-[2-Hydroxy-3-[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]propoxy]benzeneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202864-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atenolol-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101027977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Atenolol-d7 is the deuterated form of (S)-Atenolol, the active S-enantiomer of the beta-1 adrenergic receptor antagonist, Atenolol.[1] Atenolol is a widely prescribed medication for cardiovascular conditions such as hypertension, angina pectoris, and arrhythmias.[2] The introduction of deuterium atoms into the molecule makes this compound a valuable tool in various research applications, particularly as an internal standard in pharmacokinetic and metabolic studies analyzed by mass spectrometry.[3][4] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the non-deuterated drug in biological matrices.[5][6] This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and biological context of this compound.

Chemical and Physical Properties

This compound is a white solid with the IUPAC name 2-[4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenyl]acetamide. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1309283-20-2[7]
Molecular Formula C₁₄H₁₅D₇N₂O₃[7][8]
Molecular Weight 273.38 g/mol [7][8]
Appearance White Solid[7]
Storage 2-8°C Refrigerator[7]
Solubility and Stability
PropertyValueReference
Solubility Information on the specific solubility of this compound is limited. However, the non-deuterated form, Atenolol, is slightly soluble in water and chloroform, and sparingly soluble in methanol.[9]
Stability This compound is stable under recommended storage conditions (2-8°C). The non-deuterated form in oral liquid formulations has been shown to be stable for up to 40 days at 5°C and 25°C.[4][10]

Synthesis

A general synthetic scheme for enantiopure (S)-Atenolol involves the reaction of 2-(4-hydroxyphenyl)acetamide with (R)-epichlorohydrin, followed by reaction with isopropylamine.[11] To synthesize this compound, the final step would be modified to use isopropylamine-d7.

Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound 2-(4-hydroxyphenyl)acetamide 2-(4-hydroxyphenyl)acetamide Intermediate_Glycidyl_Ether (S)-2-((4-(oxiran-2-ylmethoxy)phenyl)acetamide) 2-(4-hydroxyphenyl)acetamide->Intermediate_Glycidyl_Ether Base R-epichlorohydrin R-epichlorohydrin R-epichlorohydrin->Intermediate_Glycidyl_Ether S-Atenolol-d7 This compound Intermediate_Glycidyl_Ether->S-Atenolol-d7 Isopropylamine-d7 Isopropylamine-d7 Isopropylamine-d7->S-Atenolol-d7

Caption: Proposed synthesis of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization

Objective: To confirm the structure and isotopic purity of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable non-deuterated solvent (e.g., DMSO, Methanol). The use of a non-deuterated solvent is crucial for observing the deuterium signals.[12]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

  • ¹H NMR Spectroscopy:

    • Acquire a standard proton NMR spectrum. The signals corresponding to the protons on the isopropyl group should be significantly reduced or absent, confirming successful deuteration.

  • ²H (Deuterium) NMR Spectroscopy:

    • Tune the probe to the deuterium frequency.

    • Acquire a deuterium NMR spectrum. This will show signals corresponding to the positions of the deuterium atoms. The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum.[7]

    • The integration of the deuterium signals can be used to determine the isotopic enrichment.[12]

  • ¹³C NMR Spectroscopy:

    • Acquire a proton-decoupled ¹³C NMR spectrum. The carbon signals of the deuterated isopropyl group will appear as multiplets due to C-D coupling, providing further structural confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification and Purity Analysis

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement. A triple quadrupole mass spectrometer can be used for quantitative analysis.[5]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for atenolol and its analogs.

  • Data Acquisition:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the parent ion ([M+H]⁺). The expected m/z for this compound ([C₁₄H₁₅D₇N₂O₃+H]⁺) is approximately 274.24.

    • Tandem MS (MS/MS): Select the parent ion and subject it to collision-induced dissociation (CID) to obtain a fragmentation pattern. This pattern can be compared to that of non-deuterated (S)-Atenolol to confirm the location of the deuterium labels.

  • Isotopic Purity Assessment: The mass spectrum will show a distribution of isotopologues. The relative intensities of the peaks corresponding to different numbers of deuterium atoms can be used to calculate the isotopic purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

Objective: To determine the chemical purity of this compound and to monitor its stability over time.

Methodology:

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.

  • Chromatographic Conditions (adapted from methods for Atenolol): [13]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 226 nm or 275 nm.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Purity: The purity is determined by calculating the area of the main peak as a percentage of the total area of all peaks in the chromatogram.

    • Stability: For stability studies, samples are stored under various conditions (e.g., different temperatures and light exposure) and analyzed at specific time points. The degradation of this compound is monitored by the decrease in the main peak area and the appearance of any degradation product peaks.

Biological Context: Mechanism of Action

As a deuterated analog, this compound is expected to have the same mechanism of action as (S)-Atenolol. Atenolol is a selective antagonist of the beta-1 adrenergic receptor, which is predominantly found in cardiac tissue.[2][14] By blocking this receptor, atenolol inhibits the effects of catecholamines (e.g., adrenaline and noradrenaline), leading to a reduction in heart rate, myocardial contractility, and blood pressure.[15]

Beta-1 Adrenergic Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Beta1_AR Beta-1 Adrenergic Receptor G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates (Activates) HR Increased Heart Rate PKA->HR Multiple Mechanisms Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Myocardial Contraction Ca_Influx->Contraction Catecholamines Catecholamines (Adrenaline, Noradrenaline) Catecholamines->Beta1_AR Activates S_Atenolol_d7 This compound S_Atenolol_d7->Beta1_AR Blocks

References

(S)-Atenolol-d7 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-Atenolol-d7, a deuterated isotopologue of the active (S)-enantiomer of Atenolol. This document details its chemical properties, mechanism of action, and relevant experimental protocols, making it a valuable resource for researchers in pharmacology and drug development.

Core Chemical and Physical Data

This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist. The incorporation of seven deuterium atoms provides a stable isotopic label, making it an ideal internal standard for pharmacokinetic and metabolic studies.

PropertyValueCitations
CAS Number 1309283-20-2[1][2][3]
Molecular Formula C₁₄H₁₅D₇N₂O₃[1]
Molecular Weight 273.38 g/mol [1][3][4]
Appearance White Solid[1]
Storage 2-8°C Refrigerator[1]

Mechanism of Action

Atenolol is a cardioselective β-1 adrenergic antagonist that competitively binds to β-1 adrenergic receptors primarily located in the heart and vascular smooth muscle.[1] This selective blockade inhibits the chronotropic and inotropic actions of endogenous catecholamines like epinephrine and norepinephrine.[1] The primary downstream effects of this receptor antagonism are a reduction in heart rate, myocardial contractility, and blood pressure.[1][5]

The signaling pathway initiated by the activation of β1-adrenergic receptors, and its inhibition by Atenolol, is depicted below.

Atenolol_Signaling_Pathway cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space Catecholamines Norepinephrine/ Epinephrine Beta1_AR β1-Adrenergic Receptor Catecholamines->Beta1_AR Binds to G_Protein Gs Protein Beta1_AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_Channels L-type Ca²⁺ Channels PKA->Ca_Channels Phosphorylates Ca_Influx Ca²⁺ Influx Ca_Channels->Ca_Influx Contraction Increased Heart Rate & Contractility Ca_Influx->Contraction Atenolol (S)-Atenolol Atenolol->Beta1_AR Blocks

References

An In-depth Technical Guide to the Synthesis and Purification of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust and enantioselective method for the synthesis and purification of (S)-Atenolol-d7. The described methodology leverages a chemoenzymatic approach, combining chemical synthesis with a highly selective enzymatic kinetic resolution, followed by the introduction of the deuterium label in the final synthetic step. This guide is intended to provide researchers, scientists, and drug development professionals with the detailed information necessary to reproduce this synthesis and purification process.

Introduction

(S)-Atenolol is the pharmacologically active enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension and angina pectoris. The use of the pure (S)-enantiomer can offer therapeutic advantages by potentially reducing side effects associated with the (R)-enantiomer. Deuterium-labeled isotopologues of active pharmaceutical ingredients, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for bioanalytical assays. This guide details a reliable synthetic route to obtain high-purity this compound.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a four-step sequence, commencing with the commercially available starting material 2-(4-hydroxyphenyl)acetamide. The key strategic element of this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin intermediate using Candida antarctica lipase B (CALB), which selectively acylates the (S)-enantiomer, leaving the desired (R)-chlorohydrin precursor with high enantiomeric excess. The deuterium atoms are incorporated in the final step through the reaction of the chiral intermediate with isopropylamine-d7.

Experimental Protocols

Step 1: Synthesis of Racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)

The synthesis begins with the reaction of 2-(4-hydroxyphenyl)acetamide (1) with epichlorohydrin in the presence of a base to yield a mixture of the desired chlorohydrin (2a) and an epoxide byproduct. Subsequent treatment with lithium chloride and acetic acid in tetrahydrofuran converts the epoxide to the chlorohydrin, affording the racemic product (2a) in a purified form.[1][2]

Protocol:

  • To a solution of 2-(4-hydroxyphenyl)acetamide (1) in a suitable solvent, add sodium hydroxide and epichlorohydrin.

  • Stir the reaction mixture at room temperature.

  • After the initial reaction, add lithium chloride and acetic acid in tetrahydrofuran to the mixture.[1][2]

  • Continue stirring until the conversion of the epoxide byproduct to the chlorohydrin is complete (monitored by TLC or HPLC).

  • Work up the reaction mixture by extraction and purify the crude product by recrystallization or column chromatography to obtain racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a).

Step 2: Enzymatic Kinetic Resolution of (±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)

The key enantioselective step involves the kinetic resolution of the racemic chlorohydrin (2a) using Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the acylation of the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer with high enantiomeric purity.[1][2][3]

Protocol:

  • Dissolve racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a) in acetonitrile.

  • Add vinyl butanoate as the acylating agent.

  • Add immobilized Candida antarctica lipase B (CALB).

  • Incubate the mixture with shaking at a controlled temperature.

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • Separate the enzyme by filtration.

  • Isolate the unreacted (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) from the acylated (S)-enantiomer by column chromatography.

Step 3: Synthesis of this compound

The final synthetic step involves the amination of the enantiopure (R)-chlorohydrin ((R)-2a) with commercially available isopropylamine-d7. This reaction proceeds via an epoxide intermediate formed in situ, followed by nucleophilic attack by the deuterated amine to yield the target compound, this compound.[1][2]

Protocol:

  • Dissolve (R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a) with an enantiomeric excess of >99% in water.

  • Add isopropylamine-d7 to the solution.

  • Stir the reaction mixture at room temperature for 48 hours.[4]

  • Monitor the reaction for completion by TLC or HPLC.

  • Upon completion, isolate the crude this compound by extraction.

  • Purify the product by recrystallization to obtain this compound.

Purification of this compound

The final purification of this compound to achieve high chemical and enantiomeric purity is performed by chiral High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Column: A chiral stationary phase, such as a Chiralcel OD-H or a similar column, is effective for the enantiomeric separation of atenolol.[1][2]

  • Mobile Phase: A typical mobile phase consists of a mixture of n-hexane and isopropanol with a small amount of an amine modifier like diethylamine to improve peak shape. A gradient elution may be employed for optimal separation.[2]

  • Detection: UV detection at a suitable wavelength (e.g., 225 nm or 276 nm) is used to monitor the elution of the enantiomers.[5]

  • Fraction Collection: Collect the fraction corresponding to the (S)-enantiomer.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following tables summarize the expected quantitative data based on literature values for the synthesis of the non-deuterated analog.[1][2]

Table 1: Synthesis of Racemic Chlorohydrin (2a)

ParameterValue
Starting Material2-(4-hydroxyphenyl)acetamide (1)
Yield of (2a)~52%
Purity>98% (by HPLC)

Table 2: Enzymatic Kinetic Resolution

ParameterValue
Substrate(±)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide (2a)
EnzymeCandida antarctica lipase B (CALB)
Acylating AgentVinyl butanoate
Yield of (R)-2a~32%
Enantiomeric Excess (ee) of (R)-2a>99%

Table 3: Synthesis and Purification of (S)-Atenolol (Data for non-deuterated analog)

ParameterValue
Starting Material(R)-4-(3-chloro-2-hydroxypropoxy)benzeneacetamide ((R)-2a)
Yield of (S)-Atenolol~60%
Purity (after recrystallization)>99% (by HPLC)
Enantiomeric Excess (ee)>99%
Overall Yield~9.9%

Visualizations

Synthetic Pathway

Synthesis_Pathway A 2-(4-hydroxyphenyl)acetamide (1) B Racemic 4-(3-chloro-2- hydroxypropoxy)benzeneacetamide (2a) A->B 1. NaOH, Epichlorohydrin 2. LiCl, Acetic Acid, THF C (R)-4-(3-chloro-2-hydroxypropoxy) benzeneacetamide ((R)-2a) B->C Candida antarctica lipase B (CALB) Vinyl butanoate, Acetonitrile D This compound C->D Isopropylamine-d7 H₂O

Caption: Synthetic route to this compound.

Purification Workflow

Purification_Workflow Start Crude this compound HPLC Chiral HPLC Purification (e.g., Chiralcel OD-H column) Start->HPLC Fraction Fraction Collection (S)-enantiomer peak HPLC->Fraction Evaporation Solvent Evaporation Fraction->Evaporation End Purified this compound (>99% purity, >99% ee) Evaporation->End

Caption: Purification workflow for this compound.

Enzymatic Resolution Logic

Enzymatic_Resolution Racemate Racemic Chlorohydrin (2a) ((R)- and (S)-enantiomers) Enzyme CALB Racemate->Enzyme Acylation R_Enantiomer (R)-Chlorohydrin (Unreacted) Enzyme->R_Enantiomer No Reaction S_Acylated (S)-Acylated Chlorohydrin Enzyme->S_Acylated Selective Reaction Separation Chromatographic Separation R_Enantiomer->Separation S_Acylated->Separation Desired Desired (R)-Intermediate Separation->Desired

Caption: Logic of the enzymatic kinetic resolution.

References

The Critical Role of Deuterated Atenolol in Bioanalytical Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalysis, particularly in pharmacokinetic and metabolism studies, the precision and accuracy of quantitative assays are paramount. The use of stable isotope-labeled (SIL) internal standards has become the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, offering significant advantages over traditional structural analogs. This technical guide provides an in-depth exploration of the purpose and application of deuterated atenolol as an internal standard in the bioanalysis of atenolol, a widely prescribed beta-blocker.

The Imperative for an Ideal Internal Standard

An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variability during the analytical process, including sample preparation, injection volume, and instrument response.

Historically, structural analogs were commonly employed as internal standards. However, these compounds can exhibit different chromatographic behavior and ionization efficiency compared to the analyte, leading to inaccuracies. The advent of SIL internal standards, such as deuterated atenolol, has revolutionized bioanalytical practices by providing a nearly perfect mimic of the analyte.

Deuterated atenolol, where one or more hydrogen atoms are replaced with deuterium, is chemically identical to atenolol. This results in the same extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. The key difference is its higher mass, allowing it to be distinguished from the unlabeled analyte by the mass spectrometer.

Advantages of Deuterated Atenolol in Bioanalysis

The use of deuterated atenolol as an internal standard in LC-MS/MS assays significantly enhances the robustness, accuracy, and precision of the method.[1] Key advantages include:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement, leading to inaccurate quantification. Since deuterated atenolol co-elutes with and has the same ionization properties as atenolol, it experiences the same matrix effects, allowing for effective normalization of the analyte signal.

  • Compensation for Extraction Variability: Losses during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction can be a significant source of error. Deuterated atenolol, being chemically identical to the analyte, will have a comparable recovery, thus correcting for any inconsistencies in the extraction process.

  • Improved Precision and Accuracy: By mitigating the effects of experimental variability, the use of a deuterated internal standard leads to a significant improvement in the precision and accuracy of the analytical method.[1]

  • Reduced Method Development Time: The reliability of SIL internal standards can simplify method development and validation, as many of the challenges associated with structural analogs are circumvented.

Experimental Protocol: A Representative LC-MS/MS Method

The following is a representative experimental protocol for the quantification of atenolol in human plasma using deuterated atenolol (atenolol-d7) as an internal standard. This protocol is a composite based on established methodologies.

Materials and Reagents
  • Atenolol reference standard

  • Atenolol-d7 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Preparation of Stock and Working Solutions
  • Atenolol Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol in methanol.

  • Atenolol-d7 Stock Solution (1 mg/mL): Accurately weigh and dissolve atenolol-d7 in methanol.

  • Working Solutions: Prepare serial dilutions of the atenolol stock solution in a mixture of methanol and water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (500 ng/mL): Dilute the atenolol-d7 stock solution in ultrapure water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or QC, add 50 µL of the atenolol-d7 internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Table 1: Chromatographic Conditions

ParameterValue
LC SystemAgilent 1200 Series or equivalent
ColumnC18 reverse-phase, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions
Injection Volume5 µL
Column Temperature40°C
Retention Time (Atenolol)Approx. 4.26 min
Retention Time (Atenolol-d7)Approx. 4.26 min

Table 2: Mass Spectrometry Conditions

ParameterValue
Mass SpectrometerTriple quadrupole (e.g., Sciex API 4000)
Ionization ModeElectrospray Ionization (ESI), Positive
Ion Source Temperature500°C
IonSpray Voltage5500 V
MRM Transition (Atenolol)Q1: 267.2 m/z, Q3: 145.1 m/z
MRM Transition (Atenolol-d7)Q1: 274.3 m/z, Q3: 152.1 m/z
Dwell Time150 ms
Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA).

Table 3: Typical Method Validation Parameters

ParameterTypical Acceptance CriteriaExample Data
Linearity (r²)≥ 0.990.998
Lower Limit of Quantification (LLOQ)Signal-to-noise ratio ≥ 10, accuracy and precision within ±20%1 ng/mL
Accuracy (% Bias)Within ±15% (±20% for LLOQ)-5.2% to 8.5%
Precision (%RSD)≤ 15% (≤ 20% for LLOQ)≤ 10.1%
RecoveryConsistent, precise, and reproducible> 85%
Matrix EffectCV of IS-normalized matrix factor ≤ 15%Pass
StabilityAnalyte stable under various storage and handling conditionsStable for 24h at room temp, 3 freeze-thaw cycles

Visualizing the Rationale and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the logical relationships and experimental workflows.

G Superiority of Deuterated Internal Standard cluster_0 Analyte (Atenolol) cluster_1 Internal Standards cluster_2 Bioanalytical Process cluster_3 Outcome A Atenolol P Sample Prep & LC-MS Analysis A->P IS_D Deuterated Atenolol (IS-D) IS_D->P IS_S Structural Analog (IS-S) IS_S->P R_D Accurate & Precise Quantification P->R_D Similar Behavior R_S Potential for Inaccurate Quantification P->R_S Different Behavior

Caption: Logical flow demonstrating the superior accuracy of a deuterated internal standard.

G Bioanalytical Workflow Using Deuterated Atenolol cluster_0 Sample Collection cluster_1 Internal Standard Spiking cluster_2 Sample Preparation cluster_3 Analysis cluster_4 Data Processing Sample Plasma Sample (containing Atenolol) Spike Add Deuterated Atenolol (IS) Sample->Spike Prep Protein Precipitation & Reconstitution Spike->Prep LCMS LC-MS/MS Analysis Prep->LCMS Data Calculate Peak Area Ratio (Atenolol / IS) LCMS->Data

Caption: Step-by-step workflow for the bioanalysis of atenolol with a deuterated internal standard.

Conclusion

The use of deuterated atenolol as an internal standard is a cornerstone of modern, high-quality bioanalytical methods for the quantification of this drug. Its ability to accurately correct for various sources of experimental error, most notably matrix effects, ensures the generation of reliable data essential for regulatory submissions and clinical decision-making. The detailed protocol and validation parameters provided in this guide offer a robust framework for researchers and scientists in the field of drug development to establish and implement sensitive and accurate bioanalytical assays for atenolol.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Atenolol-d7. The information presented herein is critical for ensuring the integrity and reliability of this isotopically labeled compound in research and analytical applications. Data has been compiled from manufacturer specifications, scientific literature on the non-deuterated analog, and established guidelines for pharmaceutical stability testing.

Core Stability Profile and Recommended Storage

This compound, a deuterated analog of (S)-Atenolol, is utilized as an internal standard in pharmacokinetic and metabolic studies. While deuteration can sometimes alter the metabolic profile of a compound, the fundamental chemical stability is generally comparable to its non-labeled counterpart. The primary factors influencing the stability of this compound are temperature, light, and pH.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on information from various suppliers and general guidelines for deuterated compounds.[1][2][3][4]

ConditionTemperatureDurationContainerAdditional Notes
Long-Term Storage (Solid) -20°C≥ 4 years[5]Tightly sealed, light-resistant containerRecommended for optimal preservation.
Short-Term Storage (Solid) 2-8°CAs indicated by supplierTightly sealed, light-resistant containerSuitable for routine use.[1][3][4]
Stock Solutions -20°CUp to 1 month[6][7]Tightly sealed, light-resistant vialsAvoid repeated freeze-thaw cycles.
-80°CUp to 6 months[6][7]Tightly sealed, light-resistant vialsPreferred for longer-term solution storage.
General Handling and Precautions
  • Hygroscopicity: While not explicitly documented for the d7 variant, atenolol has low hygroscopicity. However, it is good practice to handle the solid material in a low-humidity environment.

  • Photosensitivity: Atenolol is known to be susceptible to photolytic degradation. Therefore, this compound should always be stored in light-resistant containers, such as amber vials, and protected from direct light exposure.[2]

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

Degradation Pathways and Potential Impurities

Forced degradation studies on atenolol have identified its susceptibility to degradation under oxidative, alkaline, and photolytic conditions. The degradation pathways for this compound are expected to be analogous.

The primary sites of degradation on the atenolol molecule are the secondary alcohol, the ether linkage, and the amide group.

Identified Degradation Products of Atenolol

Studies on the forced degradation of atenolol have identified several degradation products.[8] The corresponding deuterated analogs are the most likely impurities to be found in degraded samples of this compound.

Degradation ConditionMajor Degradation Products
Oxidative (e.g., H₂O₂) Products of hydroxyl radical attack on the aromatic ring and isopropyl group.
Alkaline (e.g., NaOH) Hydrolysis of the amide group to form the corresponding carboxylic acid (Atenolol Acid).
Photolytic (UV light) Cleavage of the ether bond and other complex reactions.

Below is a diagram illustrating the primary degradation pathway of atenolol under alkaline conditions.

G Atenolol Alkaline Degradation Pathway Atenolol This compound Degradation_Product Atenolol-d7 Acid (Amide Hydrolysis Product) Atenolol->Degradation_Product Alkaline Hydrolysis (e.g., NaOH) G Forced Degradation Study Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis Analysis HPLC/LC-MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Thermal Thermal Degradation Thermal->Analysis Photo Photolytic Degradation Photo->Analysis Start This compound Stock Solution Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradation Products & Assess Method Specificity Analysis->Report

References

Technical Guide: Certificate of Analysis for (S)-Atenolol-d7 Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies for the (S)-Atenolol-d7 reference standard. This compound is the deuterated form of (S)-Atenolol, a cardioselective β1-adrenergic receptor antagonist. This document is intended to assist researchers, scientists, and drug development professionals in the proper use and quality assessment of this analytical standard.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from various certificates of analysis.

Table 1: General Properties

PropertyValueReference
Chemical Name 4-[(2S)-2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]benzeneacetamide[1]
CAS Number 1309283-20-2[1][2]
Molecular Formula C₁₄H₁₅D₇N₂O₃[3][4][5]
Molecular Weight 273.38 g/mol [3][6][7]
Appearance White Solid[1]
Solubility Slightly soluble in Chloroform and Methanol[4]
Storage 2-8°C Refrigerator[1][3][7]

Table 2: Quality Control Specifications

TestSpecificationReference
Purity (HPLC) >95%[5]
Chromatographic Purity >90%[3]
Isotopic Purity ≥97.0%[7]
¹H-NMR Conforms to structure[3]
Mass Spectrometry Conforms to structure[3]

Mechanism of Action and Signaling Pathway

(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. By blocking this receptor, atenolol inhibits the actions of catecholamines like norepinephrine and epinephrine. This leads to a reduction in heart rate, cardiac contractility, and blood pressure. The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that signals through the Gs alpha subunit.

G_protein_signaling beta1_receptor β1-Adrenergic Receptor g_protein Gs Protein (α, β, γ subunits) beta1_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase α-subunit activates camp cAMP adenylyl_cyclase->camp Converts catecholamine Catecholamine (e.g., Norepinephrine) catecholamine->beta1_receptor Binds & Activates atenolol This compound atenolol->beta1_receptor Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response ↓ Heart Rate ↓ Contractility pka->cellular_response Phosphorylates targets leading to

Caption: β1-Adrenergic Receptor Signaling Pathway Blockade by this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound are provided below. These protocols are based on established methods for atenolol and its deuterated analogues.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Cogent Diamond Hydride™, 4µm, 100Å, 4.6 x 75mm or equivalent reversed-phase column.

  • Mobile Phase:

    • A: Deionized water with 0.1% Formic Acid (v/v)

    • B: Acetonitrile with 0.1% Formic Acid (v/v)

  • Gradient:

    • 0-1 min: 90% B

    • 1-6 min: Gradient to 40% B

    • 6-7 min: Gradient back to 90% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 2 µL

  • Detection: UV at 225 nm

  • Sample Preparation: Prepare a 1 mg/mL solution in the mobile phase.

HPLC_Workflow start Start: Sample Preparation dissolve Dissolve this compound in Mobile Phase (1 mg/mL) start->dissolve inject Inject 2 µL onto HPLC dissolve->inject separate Chromatographic Separation (Reversed-Phase Column) inject->separate detect UV Detection at 225 nm separate->detect analyze Data Analysis: Purity Calculation detect->analyze end End: Purity Report analyze->end

Caption: HPLC Analysis Workflow for this compound Purity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used for the quantification of this compound, often as an internal standard.

  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole or ion trap mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

  • Flow Rate: 0.2-0.5 mL/min.

  • MS/MS Transition: The specific precursor and product ions for this compound should be determined by direct infusion. For non-deuterated atenolol, a common transition is m/z 267 -> 145. For the d7 analogue, the precursor ion would be approximately m/z 274.

  • Sample Preparation: Dilute the standard to the desired concentration in the initial mobile phase.

LCMS_Workflow start Start: Sample Preparation dilute Dilute this compound to working concentration start->dilute inject Inject onto LC-MS/MS dilute->inject separate LC Separation (C18 Column) inject->separate ionize Electrospray Ionization (Positive Mode) separate->ionize select_precursor Select Precursor Ion (e.g., m/z 274) ionize->select_precursor fragment Collision-Induced Dissociation select_precursor->fragment select_product Select Product Ion(s) fragment->select_product quantify Quantification select_product->quantify end End: Concentration Data quantify->end

Caption: LC-MS/MS Workflow for this compound Quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and isotopic labeling of this compound.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated solvent such as Methanol-d4 or DMSO-d6.

  • Experiments:

    • ¹H NMR: To confirm the overall structure and the absence of signals from the deuterated positions.

    • ²H NMR: To confirm the presence and location of deuterium atoms.

    • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Sample Preparation: Dissolve an appropriate amount of the standard in the chosen deuterated solvent.

This technical guide provides a consolidated source of information for the analytical characterization of the this compound standard. For further details, it is recommended to consult the specific certificate of analysis provided by the supplier.

References

A Technical Guide to Commercial Sourcing of (S)-Atenolol-d7 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial suppliers of (S)-Atenolol-d7, a critical isotopically labeled internal standard for bioanalytical and drug metabolism studies. This document outlines key technical data, experimental protocols for its application, and visual workflows to aid researchers in its procurement and use.

Commercial Suppliers and Product Specifications

This compound is the deuterated form of the S-enantiomer of Atenolol, a selective β1-adrenergic receptor antagonist.[1] Its primary application in research is as an internal standard for the quantification of (S)-Atenolol in biological matrices using mass spectrometry techniques.[2] Several commercial suppliers provide this compound for research purposes. The following table summarizes the key quantitative data from various suppliers to facilitate easy comparison.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular WeightPurityIsotopic PurityAppearanceStorage
Pharmaffiliates PA STI 009170[1]1309283-20-2[1]C14H15D7N2O3[1]273.38[1]Not specifiedNot specifiedWhite Solid[1]2-8°C Refrigerator[1]
Simson Pharma A110021[3]1309283-20-2[3]C14H15D7N2O3[3]273.38 g/mol [3]Not specifiedNot specifiedNot specifiedNot specified
GlpBio GF48472[4]1309283-20-2[4]C14H15D7N2O3[4]273.38[4]Not specifiedNot specifiedNot specified-20°C[4]
BOC Sciences Not specified[5]1309283-20-2[5]C14H15D7N2O3[5]273.38[5]95% by HPLC[5]98% atom D[5]Not specifiedNot specified
KM Pharma Solution KMA018002[6]1309283-20-2[6]C14H15D7N2O3[6]273.4[6]Not specifiedNot specifiedNot specifiedNot specified

Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis

The following is a generalized protocol for the use of this compound as an internal standard for the quantification of Atenolol in biological samples, such as plasma or urine, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Preparation of Stock and Working Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a suitable solvent, such as methanol, to a final concentration of 1 mg/mL. Store at -20°C or below.

  • Working Standard Solution: Prepare serial dilutions of the this compound stock solution with a mixture of methanol and water to achieve a final concentration appropriate for spiking into calibration standards and quality control samples. A typical working concentration might be in the range of 100-1000 ng/mL.

2. Sample Preparation:

  • Protein Precipitation: To a 100 µL aliquot of the biological sample (e.g., plasma), add 300 µL of the internal standard working solution in a protein precipitation solvent (e.g., acetonitrile or methanol).

  • Vortex and Centrifuge: Vortex the mixture for 1-2 minutes to ensure thorough mixing and precipitation of proteins. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is common for analytical columns.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor and product ion transitions for both Atenolol and this compound need to be optimized.

      • Example Transitions (to be optimized on the specific instrument):

        • Atenolol: m/z 267.2 -> 145.1

        • This compound: m/z 274.2 -> 152.1

    • Data Analysis: The concentration of Atenolol in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Atenolol and a fixed concentration of the internal standard.

Visualizing Key Processes

To further aid researchers, the following diagrams, generated using the DOT language, illustrate critical workflows and biological pathways related to this compound.

G cluster_0 Procurement Phase cluster_1 Purchasing & Receiving cluster_2 Laboratory Use Define Research Needs Define Research Needs Identify Suppliers Identify Suppliers Define Research Needs->Identify Suppliers Specify this compound, Purity, Quantity Request Quotations Request Quotations Identify Suppliers->Request Quotations Evaluate Suppliers Evaluate Suppliers Request Quotations->Evaluate Suppliers Compare Price, Quality, Availability Select Supplier Select Supplier Evaluate Suppliers->Select Supplier Generate Purchase Order Generate Purchase Order Select Supplier->Generate Purchase Order Receive Shipment Receive Shipment Generate Purchase Order->Receive Shipment Verify Certificate of Analysis Verify Certificate of Analysis Receive Shipment->Verify Certificate of Analysis Log in Chemical Inventory Log in Chemical Inventory Verify Certificate of Analysis->Log in Chemical Inventory Prepare Stock Solutions Prepare Stock Solutions Log in Chemical Inventory->Prepare Stock Solutions Conduct Experiment Conduct Experiment Prepare Stock Solutions->Conduct Experiment Data Analysis Data Analysis Conduct Experiment->Data Analysis Proper Disposal Proper Disposal Data Analysis->Proper Disposal

Procurement and Use Workflow for this compound.

G cluster_pathway β1-Adrenergic Receptor Signaling Pathway Norepinephrine/\nEpinephrine Norepinephrine/ Epinephrine β1-Adrenergic Receptor β1-Adrenergic Receptor Norepinephrine/\nEpinephrine->β1-Adrenergic Receptor Binds to G-Protein (Gs) G-Protein (Gs) β1-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Increased Intracellular Ca2+ Increased Intracellular Ca2+ Protein Kinase A (PKA)->Increased Intracellular Ca2+ Leads to Increased Heart Rate & Contractility Increased Heart Rate & Contractility Increased Intracellular Ca2+->Increased Heart Rate & Contractility (S)-Atenolol (S)-Atenolol (S)-Atenolol->β1-Adrenergic Receptor Blocks

Simplified Signaling Pathway of Atenolol Action.

References

Technical Guide: Safe Handling and Experimental Application of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety, handling, and experimental application of (S)-Atenolol-d7 for researchers, scientists, and drug development professionals. This compound is the deuterated form of (S)-Atenolol, a selective β1-adrenergic receptor antagonist.

Safety Data Sheet (SDS) Summary

The following sections summarize the critical safety and handling information for this compound, compiled from various supplier safety data sheets.

Physical and Chemical Properties
PropertyValueReference
CAS Number 1309283-20-2LGC Standards
Molecular Formula C₁₄H₁₅D₇N₂O₃GlpBio
Molecular Weight 273.38 g/mol PubChem
Appearance White SolidPharmaffiliates
Solubility Slightly soluble in Chloroform and Methanol.Cayman Chemical
Storage Temperature 2-8°C or -20°C for long-term storage.Sigma-Aldrich, GlpBio
Hazard Identification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS):

Hazard StatementGHS ClassificationReference
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)Cayman Chemical
H319: Causes serious eye irritationSerious eye damage/eye irritation (Category 2A)Cayman Chemical
H351: Suspected of causing cancerCarcinogenicity (Category 2)Cayman Chemical
H362: May cause harm to breast-fed childrenReproductive toxicity, effects on or via lactationCayman Chemical
Handling and Storage
GuidelineRecommendationReference
Ventilation Use in a well-ventilated area. Local exhaust ventilation is recommended.European Directorate for the Quality of Medicines & HealthCare
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat should be worn. For operations that may generate dust, a NIOSH-approved respirator is recommended.Sigma-Aldrich
Hygiene Practices Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.LGC Standards
Storage Conditions Store in a tightly sealed container in a cool, dry place. Recommended storage at 2-8°C for short-term and -20°C for long-term stability.[1] Keep away from incompatible materials.Pharmaffiliates
Spill Response For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid generating dust.

Mechanism of Action and Signaling Pathway

(S)-Atenolol is a selective antagonist of the β1-adrenergic receptor, which is predominantly found in cardiac tissue. It competitively inhibits the binding of endogenous catecholamines like epinephrine and norepinephrine to these receptors. This blockade leads to a reduction in heart rate, myocardial contractility, and blood pressure. The signaling pathway is initiated by the binding of an agonist to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). This activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), leading to downstream phosphorylation of various proteins that regulate cardiac function. This compound, by blocking the receptor, prevents this cascade.

Gprotein_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β1-Adrenergic Receptor G_protein Gs Protein (α, β, γ subunits) Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC stimulates cAMP cAMP AC->cAMP converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cell_Response Cellular Response (e.g., ↑ Heart Rate, ↑ Contractility) PKA->Cell_Response leads to Atenolol This compound (Antagonist) Atenolol->Receptor blocks Agonist Agonist (e.g., Epinephrine) Agonist->Receptor binds & activates Safe_Handling_Workflow start Start ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh this compound in a Ventilated Enclosure ppe->weigh dissolve Dissolve in Appropriate Solvent (e.g., Methanol, DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate waste Dispose of Waste (Follow Institutional Guidelines) decontaminate->waste remove_ppe Remove and Dispose of PPE waste->remove_ppe end End remove_ppe->end

References

Methodological & Application

Application Note: High-Throughput Quantification of Atenolol in Human Plasma using LC-MS/MS with (S)-Atenolol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of atenolol in human plasma. The assay utilizes (S)-Atenolol-d7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A straightforward protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable atenolol quantification.

Introduction

Atenolol is a beta-1 selective adrenergic antagonist widely prescribed for the treatment of cardiovascular diseases such as hypertension, angina pectoris, and myocardial infarction. Accurate and precise measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. This application note presents a validated LC-MS/MS method that offers high sensitivity, specificity, and a wide dynamic range for the determination of atenolol in human plasma, using this compound as the internal standard.

Experimental

Materials and Reagents
  • Atenolol analytical standard

  • This compound analytical standard

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Human plasma (K2-EDTA)

Standard and Internal Standard Preparation

Atenolol Stock Solution (1 mg/mL): Accurately weigh 10 mg of atenolol and dissolve in 10 mL of methanol.

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of atenolol and the internal standard from human plasma.

  • Sample Thawing: Thaw plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to each tube. The acetonitrile also acts as the precipitating agent.

  • Precipitation: Vortex the mixture for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial.

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography:

ParameterCondition
HPLC SystemStandard LC System
ColumnC18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Mass Spectrometry:

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsSee Table 1
Source Temperature150°C
Desolvation Temperature400°C
Capillary Voltage0.71 kV

Table 1: MRM Transitions for Atenolol and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Atenolol 267.2145.1 (Quantifier)10020
267.2190.1 (Qualifier)10015
This compound 274.2152.1 (Quantifier)10020

Results and Discussion

Method Validation Summary

The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results demonstrate that the method is reliable for the intended application.

Table 2: Linearity and Range

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Atenolol1 - 1000>0.995

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1<15<1585 - 115
Low3<10<1090 - 110
Medium100<10<1090 - 110
High800<10<1090 - 110

Table 4: Recovery

AnalyteExtraction Recovery (%)
Atenolol>85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add IS in Acetonitrile (200 µL) p1->p2 Spike p3 Vortex (30s) p2->p3 Precipitate p4 Centrifuge (10 min) p3->p4 p5 Transfer Supernatant p4->p5 a1 Inject into LC-MS/MS p5->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometry (ESI+, MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Atenolol d2->d3

Caption: LC-MS/MS workflow for atenolol quantification.

Chemical Structures

G cluster_atenolol Atenolol cluster_is This compound atenolol_node is_node Chemical structure not readily available as an image. (Deuterated isopropyl group)

Caption: Structures of Atenolol and its internal standard.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of atenolol in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures accuracy and precision, while the simple protein precipitation sample preparation allows for rapid sample processing. This method is well-suited for use in clinical and pharmaceutical research settings.

Solid Phase Extraction Protocol for Atenolol with (S)-Atenolol-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol for the Quantification of Atenolol in Human Plasma using LC-MS/MS

This document provides a detailed protocol for the solid phase extraction (SPE) of atenolol from human plasma samples for quantitative analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method incorporates the use of a deuterated internal standard, (S)-Atenolol-d7, to ensure accuracy and precision.

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and other cardiovascular conditions.[1][2] Accurate measurement of atenolol concentrations in biological matrices like plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. Solid phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological samples prior to chromatographic analysis.[3][4] This protocol details a robust SPE method using a strong cation exchange (SCX) mechanism, which is effective for the selective extraction of basic compounds like atenolol.[5]

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analysis of atenolol using SPE followed by LC-MS/MS. These values are representative of what can be achieved with a well-optimized method.

ParameterTypical Value
Linearity Range2.5 - 250 pg/mL[5]
Lower Limit of Quantification (LLOQ)2.5 pg/mL[5]
Recovery62.9% - 81.0%[6]
Intra-day Precision (%CV)< 15%[7]
Inter-day Precision (%CV)< 15%[7]
Mass Transition (Atenolol)m/z 267 -> 145[5]
Mass Transition (this compound)m/z 274 -> 145 (Predicted)

Experimental Protocol

This protocol is intended for the extraction of atenolol from human plasma samples.

Materials and Reagents:

  • Atenolol analytical standard

  • This compound (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide

  • Water (LC-MS grade)

  • Human plasma (blank)

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 100 mg, 3 mL)

  • Centrifuge tubes

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare a stock solution of atenolol in methanol at a concentration of 1 mg/mL.

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solutions, prepare working solutions of atenolol and the internal standard by serial dilution in methanol:water (50:50, v/v).

  • Sample Preparation:

    • Thaw plasma samples to room temperature.

    • To a 500 µL aliquot of plasma in a centrifuge tube, add a specific volume of the this compound working solution to achieve a final concentration appropriate for the expected atenolol concentration range.

    • Vortex the sample for 30 seconds.

    • Acidify the sample by adding 500 µL of 2% formic acid in water. Vortex for another 30 seconds.

    • Centrifuge the sample at 4000 rpm for 10 minutes to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Conditioning: Condition the SCX SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through the cartridge. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the centrifuged plasma sample onto the conditioned SPE cartridge.

    • Washing:

      • Wash the cartridge with 2 mL of 0.1% formic acid in water to remove polar interferences.

      • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

    • Elution: Elute the atenolol and internal standard from the cartridge by passing 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis (e.g., 10 mM formic acid and methanol).[5]

    • Vortex for 30 seconds to ensure complete dissolution.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into an LC-MS/MS system.

    • Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of 10 mM formic acid and methanol.[5]

    • Quantitation is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

Visualizations

Experimental Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid Phase Extraction (SCX) cluster_analysis Analysis plasma Plasma Sample (500 µL) add_is Add this compound plasma->add_is acidify Acidify with Formic Acid add_is->acidify centrifuge Centrifuge acidify->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample supernatant->load condition Condition Cartridge condition->load wash1 Wash 1 (Aqueous) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute with Ammoniated Methanol wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Solid Phase Extraction Workflow for Atenolol.

Atenolol Signaling Pathway:

Atenolol_Pathway atenolol Atenolol beta1 β1-Adrenergic Receptor atenolol->beta1 Antagonist g_protein Gs Protein beta1->g_protein Blocks Activation ac Adenylyl Cyclase g_protein->ac Blocks Activation camp cAMP ac->camp Blocks Conversion atp ATP pka Protein Kinase A camp->pka Blocks Activation ca_channel L-type Calcium Channels pka->ca_channel Blocks Phosphorylation heart_rate ↓ Heart Rate pka->heart_rate ca_influx Ca²⁺ Influx ca_channel->ca_influx Reduces contractility ↓ Myocardial Contractility ca_influx->contractility

Caption: Atenolol's Mechanism of Action.

References

Application of (S)-Atenolol-d7 in Pharmacokinetic Studies: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-Atenolol-d7, the deuterated stable isotope-labeled form of the active (S)-enantiomer of atenolol, serves as an invaluable tool in pharmacokinetic (PK) research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of atenolol in biological matrices such as plasma, blood, and urine. The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis as it mimics the analyte's behavior during sample preparation and ionization in the mass spectrometer, thus correcting for matrix effects and variability in extraction and injection volumes. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound in pharmacokinetic studies.

While the active enantiomer is (S)-atenolol, it is common practice in bioanalytical assays to use a racemic mixture of the deuterated internal standard (Atenolol-d7). This is because it co-elutes with the analyte and effectively compensates for analytical variability. The protocols and data presented herein are applicable to the use of Atenolol-d7 as an internal standard for the quantification of atenolol.

Application Notes

This compound is a critical component for establishing robust and reliable bioanalytical methods to support various stages of drug development, including preclinical and clinical pharmacokinetic and bioequivalence studies.

Key Applications:

  • Internal Standard in LC-MS/MS Assays: The most prominent application of this compound is as an internal standard for the quantification of atenolol in biological samples. Its identical chemical properties to the unlabeled drug, with the exception of its mass, ensure that it experiences similar extraction recovery, ionization efficiency, and chromatographic retention, leading to highly accurate and precise measurements.

  • Pharmacokinetic Studies: Accurate determination of atenolol concentrations in biological fluids over time is essential to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This compound enables the generation of reliable concentration-time profiles required to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t½)[1][2][3].

  • Bioequivalence Studies: Bioequivalence studies are crucial for the approval of generic drug products. These studies compare the pharmacokinetic profiles of a generic formulation to a reference product. The use of this compound as an internal standard ensures the high precision and accuracy required to confidently assess bioequivalence[1].

  • Therapeutic Drug Monitoring (TDM): In certain clinical situations, monitoring plasma concentrations of atenolol may be necessary to optimize therapy and ensure patient safety. Assays utilizing this compound can provide the necessary accuracy for TDM.

  • Drug-Drug Interaction Studies: Investigating the effect of co-administered drugs on the pharmacokinetics of atenolol requires a validated bioanalytical method. This compound plays a key role in ensuring the reliability of the data generated in such studies.

Pharmacokinetic Parameters of Atenolol

The following table summarizes typical pharmacokinetic parameters of atenolol in healthy adult volunteers following oral administration, as determined in studies that would typically employ a deuterated internal standard for bioanalysis.

ParameterValueReference
Bioavailability ~50%[4][5]
Time to Peak (Tmax) 2 - 4 hours[3][4]
Peak Plasma Conc. (Cmax) 330 - 1330 ng/mL (for a 100 mg dose)[6]
Elimination Half-life (t½) 6 - 9 hours[5]
Volume of Distribution (Vd) 0.83 ± 0.15 L/kg
Protein Binding < 5%[5]
Renal Clearance Predominantly via kidneys[5][7]

Experimental Protocols

A detailed protocol for a typical pharmacokinetic study of atenolol involving sample collection, preparation, and analysis using LC-MS/MS with this compound as an internal standard is provided below.

Study Design and Sample Collection
  • Subjects: Healthy adult volunteers under fasting conditions.

  • Dosing: A single oral dose of an atenolol formulation (e.g., 50 mg or 100 mg tablet).

  • Blood Sampling: Venous blood samples (e.g., 5 mL) are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) at pre-dose (0 h) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).

  • Plasma Preparation: Blood samples are centrifuged (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.

Sample Preparation (Plasma)

The following is a common protein precipitation method for the extraction of atenolol from plasma.

  • Reagents:

    • This compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Acetonitrile (ACN), HPLC grade.

    • Methanol (MeOH), HPLC grade.

    • Formic acid, LC-MS grade.

  • Procedure:

    • Thaw plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.

    • Add 20 µL of the this compound internal standard working solution and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 v/v, 5 mM ammonium acetate:acetonitrile).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 5 mM Ammonium Acetate in water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: An isocratic or gradient elution can be used. For example, an isocratic elution with 85% Mobile Phase A and 15% Mobile Phase B.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Atenolol: m/z 267.2 → 145.1

      • This compound: m/z 274.2 → 152.1

    • Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum signal intensity.

Data Analysis and Pharmacokinetic Calculations
  • Quantification: Generate a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the calibration standards. Determine the concentration of atenolol in the unknown samples using the regression equation of the calibration curve.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data for each subject.

Visualizations

Atenolol Pharmacokinetic Pathway

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of atenolol in the human body. Atenolol is primarily absorbed from the gut, distributed throughout the body via the bloodstream, undergoes minimal metabolism in the liver, and is predominantly excreted unchanged by the kidneys[4][5][7].

Atenolol_ADME Oral_Dose Oral Administration of Atenolol GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Ingestion Systemic_Circulation Systemic Circulation (Bloodstream) GI_Tract->Systemic_Circulation Absorption (~50%) Excretion Excretion (Urine) GI_Tract->Excretion Fecal Excretion (Unabsorbed) Tissues Distribution to Target Tissues (e.g., Heart) Systemic_Circulation->Tissues Distribution Liver Liver (Minimal Metabolism) Systemic_Circulation->Liver Kidneys Kidneys Systemic_Circulation->Kidneys Renal Filtration Tissues->Systemic_Circulation Liver->Systemic_Circulation ~5% Metabolized Kidneys->Excretion Predominant Elimination

Caption: Pharmacokinetic pathway of atenolol (ADME).

Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the key steps involved in a typical pharmacokinetic study of atenolol using this compound as an internal standard.

PK_Workflow Study_Design 1. Study Design & Volunteer Dosing Sample_Collection 2. Timed Blood Sample Collection Study_Design->Sample_Collection Plasma_Separation 3. Plasma Separation & Storage Sample_Collection->Plasma_Separation Sample_Prep 4. Plasma Sample Preparation (Protein Precipitation with This compound IS) Plasma_Separation->Sample_Prep LCMS_Analysis 5. LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing 6. Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Analysis 7. Pharmacokinetic Parameter Calculation Data_Processing->PK_Analysis Report 8. Final Report PK_Analysis->Report

References

Application Note: Quantitative Analysis of Atenolol in Human Plasma by LC-MS/MS Using (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol is a beta-blocker medication primarily used to treat high blood pressure and heart-related chest pain. Accurate and reliable quantification of atenolol in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of atenolol in human plasma, employing (S)-Atenolol-d7 as the internal standard (IS) to ensure high accuracy and precision. The use of a stable isotope-labeled internal standard like this compound minimizes variability due to sample preparation and matrix effects.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the quantitative analysis of atenolol in human plasma.

Materials and Reagents
  • Atenolol reference standard

  • This compound internal standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Human plasma (drug-free)

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare stock solutions of atenolol and this compound by dissolving the appropriate amount of each compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 500 ng/mL.[1]

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., Phenomenex® C-18)[2]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).[3]

  • Flow Rate: 0.33 mL/min[3]

  • Injection Volume: 1 µL[3]

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C[3]

Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Positive electrospray ionization (ESI)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Spray Voltage: 4200 V[4]

  • Capillary Temperature: 320°C[4]

  • Sheath Gas Pressure: 9 arbitrary units[4]

  • Auxiliary Gas Pressure: 2 arbitrary units[4]

Data Presentation

The quantitative data for the LC-MS/MS analysis of atenolol is summarized in the tables below.

Table 1: LC-MS/MS Parameters
ParameterAtenololThis compound (IS)
Precursor Ion (m/z)267.2274.2
Product Ion (m/z)145.1152.1
Dwell Time (ms)200200
Collision Energy (eV)2020
Retention Time (min)~4.26~4.26

Note: The exact m/z values and collision energies may require optimization based on the specific instrument used.

Table 2: Method Validation Summary
ParameterResult
Linearity Range1.6 - 3200 ng/mL[1]
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1.6 ng/mL[1]
Lower Limit of Detection (LLOD)0.78 ng/mL[1]
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (% Bias)Within ±15%
Recovery58 - 82%[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Human Plasma Sample add_is Add this compound (IS) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation (C18 Column) inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate calculate Calculate Peak Area Ratios (Atenolol/IS) integrate->calculate quantify Quantify using Calibration Curve calculate->quantify

Caption: Workflow for the quantitative analysis of atenolol in human plasma.

Logical Relationship of Method Validation

validation_relationship method Validated LC-MS/MS Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision selectivity Selectivity method->selectivity lloq LLOQ method->lloq recovery Recovery method->recovery stability Stability method->stability

Caption: Key parameters for bioanalytical method validation.

References

Application Notes & Protocols: (S)-Atenolol-d7 for Dried Blood Spot (DBS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (S)-Atenolol-d7 as an internal standard in the quantitative analysis of atenolol in dried blood spot (DBS) samples. The methodologies outlined are based on validated liquid chromatography-mass spectrometry (LC-MS) techniques, offering high sensitivity and specificity for bioanalytical applications.

Introduction

Dried blood spot (DBS) sampling is a minimally invasive technique that simplifies sample collection, storage, and transportation.[1][2] This method is particularly advantageous in therapeutic drug monitoring, clinical trials, and pharmacokinetic studies, especially in pediatric or remote settings.[1][2][3] Atenolol, a beta-blocker used to treat cardiovascular diseases, can be effectively monitored using DBS samples.[3][4] For accurate quantification by LC-MS, a stable isotope-labeled internal standard is crucial to compensate for variations in sample preparation and matrix effects. This compound is an ideal internal standard for this purpose due to its chemical similarity to the analyte and its distinct mass-to-charge ratio (m/z).[5][6]

Logical Relationship: Analyte and Internal Standard

The use of a deuterated internal standard like this compound is fundamental for accurate quantification in LC-MS-based bioanalysis. It is introduced at a known concentration early in the sample preparation process to mimic the analyte's behavior through extraction and ionization, correcting for potential variability.

cluster_sample Biological Sample (DBS) cluster_analysis Analytical Process cluster_quantification Quantification Atenolol Atenolol (Analyte) Extraction Extraction Atenolol->Extraction IS This compound (Internal Standard) IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS Detection LC_Separation->MS_Detection Ratio Peak Area Ratio (Atenolol / this compound) MS_Detection->Ratio Concentration Atenolol Concentration Ratio->Concentration Calibration_Curve Calibration Curve Calibration_Curve->Concentration

Caption: Relationship between analyte and internal standard.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of atenolol in DBS samples using this compound as an internal standard.

Materials and Reagents
  • Atenolol analytical standard

  • This compound analytical standard

  • Human whole blood (with anticoagulant, e.g., K2EDTA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • DBS collection cards (e.g., Whatman 903, FTA DMPK-A)[1][7]

  • Pipettes and general laboratory equipment

  • Vortex mixer, sonicator, and centrifuge

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare individual stock solutions of atenolol and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the atenolol stock solution with methanol:water (50:50, v/v) to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with the extraction solvent to a final concentration (e.g., 100 ng/mL).

  • Spiked Blood Samples: Spike human whole blood with the atenolol working standard solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Dried Blood Spot (DBS) Sample Preparation
  • Apply a small, fixed volume (e.g., 30 µL) of the spiked whole blood onto the DBS collection card.[3][5][6]

  • Allow the spots to dry completely at ambient temperature for at least 3 hours.

  • Store the DBS cards in a sealed bag with desiccant at room temperature until analysis.

Sample Extraction
  • Punch a fixed-diameter disc (e.g., 5 mm) from the center of the dried blood spot.[3][5][6]

  • Place the disc into a clean microcentrifuge tube.

  • Add a precise volume (e.g., 200 µL) of the extraction solvent (e.g., methanol:water, 60:40, v/v) containing the this compound internal standard.[3][5][6]

  • Vortex the tube for a specified time (e.g., 1 minute).[3][5][6]

  • Sonicate for a specified period (e.g., 15 minutes).[3][5][6]

  • Centrifuge the sample (e.g., at 10,000 x g for 5 minutes) to pellet the card debris.[3][5][6]

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Collect_Blood Collect Whole Blood Spike_Blood Spike with Atenolol Standards Collect_Blood->Spike_Blood Spot_DBS Spot 30 µL onto DBS Card Spike_Blood->Spot_DBS Dry_DBS Dry at Room Temperature Spot_DBS->Dry_DBS Punch_Disc Punch 5 mm Disc Dry_DBS->Punch_Disc Add_IS_Solvent Add Extraction Solvent with this compound Punch_Disc->Add_IS_Solvent Vortex_Sonicate Vortex and Sonicate Add_IS_Solvent->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant LC_MS_Analysis LC-MS/MS Analysis Transfer_Supernatant->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing

Caption: DBS sample analysis workflow.

LC-MS/MS Method Parameters

The following tables summarize typical LC-MS/MS parameters for the analysis of atenolol.

Table 1: Liquid Chromatography Parameters
ParameterValue
Column Ascentis Express C18 (100 mm x 2.1 mm)[3][5][6]
Mobile Phase Gradient elution with solvents such as water and methanol with formic acid
Flow Rate 0.2 mL/min[3][5][6]
Column Temperature 30 °C[3][5][6]
Injection Volume 5-10 µL
Table 2: Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3][5][6]
Atenolol (Analyte) m/z 267.1703[3][5][6]
This compound (IS) m/z 274.2143[3][5][6]
Detection Mode High-Resolution Mass Spectrometry (HRMS) or Multiple Reaction Monitoring (MRM)

Method Validation Data

The following tables present a summary of the quantitative performance of the method, based on published data.

Table 3: Method Linearity and Sensitivity
ParameterResult
Calibration Range 25 - 1500 ng/mL[3][5][6]
Correlation Coefficient (r²) > 0.99
Limit of Quantification (LOQ) 25 ng/mL[3][5][6]
Table 4: Precision and Accuracy
QC LevelPrecision (%CV)Accuracy (%RE)
Low ≤ 15%Within ±15%
Medium ≤ 15%Within ±15%
High ≤ 15%Within ±15%
Data derived from studies showing precision and accuracy values within ≤ 5%[5].
Table 5: Recovery and Stability
ParameterResult
Extraction Recovery 96 ± 5%[3][5][6]
Matrix Effect Investigated and found to be minimal with the use of the internal standard.
DBS Stability Stable for at least 10 weeks at room temperature[3][5][6]

Conclusion

The use of this compound as an internal standard for the quantification of atenolol in dried blood spots by LC-MS/MS provides a robust, accurate, and precise bioanalytical method. The protocols and data presented herein demonstrate the suitability of this approach for therapeutic drug monitoring and other clinical and research applications, offering the benefits of minimally invasive sampling and simplified logistics.

References

Application Notes and Protocols for the High-Resolution Mass Spectrometry Analysis of (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Atenolol is a selective β1-adrenergic receptor antagonist, widely prescribed for the management of hypertension and angina pectoris. For pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment, it is crucial to have a robust and sensitive analytical method for its quantification in biological matrices. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is the gold standard for quantitative analysis by mass spectrometry as it corrects for matrix effects and variability in sample processing.

These application notes provide a comprehensive overview of the high-resolution mass spectrometry (HRMS) parameters and detailed protocols for the analysis of this compound. The methodologies described are applicable to various HRMS platforms, including Time-of-Flight (TOF) and Orbitrap mass spectrometers.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₅D₇N₂O₃[1]
Molecular Weight 273.38 g/mol [1]
Exact Mass 273.2070
Isotopic Purity ≥97.0%

High-Resolution Mass Spectrometry (HRMS) Parameters

Accurate mass measurement is critical for the selective detection of this compound. The analysis is typically performed in positive electrospray ionization (ESI+) mode.

Mass Spectrometry Parameters
ParameterRecommended Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 274.2143[2][3]
Product Ions (m/z) 197.1, 152.1, 123.1
Capillary Voltage 0.71 kV
Cone Voltage 2 - 34 V
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/h
Cone Gas Flow 150 L/h
Collision Gas Argon
Collision Energy 10 - 40 eV (optimization recommended)
Mass Resolution >10,000 FWHM

Note: The optimal collision energy should be determined experimentally for the specific instrument being used to maximize the signal of the desired product ions.

Fragmentation of Atenolol and this compound

The fragmentation of atenolol in MS/MS experiments primarily involves the cleavage of the ether bond and the loss of the isopropylamino group. The major product ions for non-deuterated atenolol are observed at m/z 190.1 and 116.1. Further fragmentation of the m/z 190.1 ion can produce a granddaughter ion at m/z 145.1. For this compound, the corresponding product ions will be shifted by the mass of the deuterium atoms.

Experimental Protocols

Sample Preparation (from Dried Blood Spots - DBS)

This protocol is adapted from a validated method for the analysis of atenolol in dried blood spots.[2][3]

  • Spotting: Spot 30 µL of whole blood onto a specimen collection card and allow it to dry completely.

  • Disc Punching: Punch a 5 mm disc from the center of the dried blood spot.

  • Extraction:

    • Place the disc in a clean microcentrifuge tube.

    • Add 200 µL of extraction solution (Methanol:Water, 60:40, v/v) containing the internal standard, this compound, at a known concentration.

    • Vortex the tube for 30 seconds.

    • Sonicate for 15 minutes.

    • Centrifuge at 10,000 x g for 5 minutes.

  • Sample Transfer: Transfer the supernatant to a clean vial for LC-HRMS analysis.

Liquid Chromatography (LC) Conditions

A gradient chromatographic separation is recommended to achieve good peak shape and resolution from matrix components.

ParameterRecommended Condition
Column Ascentis Express C18, 100 x 2.1 mm, 2.7 µm[2][3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.2 mL/min[2][3]
Column Temperature 30 °C[2][3]
Injection Volume 5 µL
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the HRMS analysis of this compound and the logical relationship of the key analytical stages.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis blood_sample Whole Blood Sample dbs_card Spot on DBS Card blood_sample->dbs_card punch_disc Punch 5mm Disc dbs_card->punch_disc extraction Solvent Extraction with this compound punch_disc->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation Inject esi_ionization Electrospray Ionization (ESI+) lc_separation->esi_ionization hrms_detection HRMS Detection (TOF/Orbitrap) esi_ionization->hrms_detection data_analysis Data Analysis & Quantitation hrms_detection->data_analysis

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_lc Liquid Chromatography cluster_ms High-Resolution Mass Spectrometry analyte This compound (Internal Standard) method LC-HRMS Method analyte->method separation Chromatographic Separation method->separation precursor_ion Precursor Ion (m/z 274.2143) method->precursor_ion sample_matrix Biological Matrix (e.g., Blood) sample_matrix->method retention_time Retention Time separation->retention_time product_ions Product Ions precursor_ion->product_ions Fragmentation accurate_mass Accurate Mass Measurement precursor_ion->accurate_mass product_ions->accurate_mass

Caption: Key parameters in the LC-HRMS method.

References

Application Notes and Protocols for the Quantification of Atenolol and (S)-Atenolol-d7 using Multiple Reaction Monitoring (MRM)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the quantitative analysis of atenolol, a selective β1-adrenergic receptor antagonist, and its deuterated internal standard, (S)-Atenolol-d7, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM). This methodology is crucial for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Atenolol is a widely prescribed medication for the treatment of hypertension and other cardiovascular conditions. Accurate and precise quantification of atenolol in biological samples is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS has emerged as the gold standard for bioanalytical studies due to its high sensitivity, specificity, and throughput. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the quantitative results.

MRM Transitions and Mass Spectrometric Parameters

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantification. It involves the selection of a specific precursor ion (Q1) for the analyte and its internal standard, fragmentation of this ion in the collision cell, and detection of a specific product ion (Q3). The precursor ion for atenolol is its protonated molecule [M+H]⁺, which has a mass-to-charge ratio (m/z) of 267.2. For this compound, which has seven deuterium atoms, the protonated molecule [M+H]⁺ has an m/z of 274.3.[1]

Two MRM transitions are typically monitored for each compound: a primary transition for quantification and a secondary transition for confirmation.

Table 1: MRM Transitions for Atenolol and this compound

CompoundPrecursor Ion (Q1) (m/z)Product Ion (Q3) (m/z)Transition Type
Atenolol267.2145.1Quantifier
Atenolol267.2190.1Qualifier
This compound274.3145.1Quantifier
This compound274.3197.1Qualifier

Note: The selection of quantifier and qualifier ions may vary depending on the instrument and optimization results.

Table 2: Typical Mass Spectrometer Parameters

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3500 V[2]
Source Temperature120 °C
Desolvation Temperature350 °C
Desolvation Gas Flow800 L/hr
Collision GasArgon
Dwell Time100 ms

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is suitable for the extraction of atenolol from plasma or serum samples.

  • Sample Thawing: Thaw plasma/serum samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol) to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography Conditions

Table 3: Liquid Chromatography Parameters

ParameterSetting
HPLC SystemAgilent 1290 Infinity II or equivalent
ColumnAgilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis sample Plasma/Serum Sample add_is Add this compound sample->add_is precipitation Protein Precipitation (Acetonitrile) add_is->precipitation centrifuge Centrifugation precipitation->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporation transfer->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for atenolol quantification.

mrm_logic cluster_atenolol Atenolol cluster_atenolol_d7 This compound A_Q1 Precursor Ion (m/z 267.2) A_Frag Fragmentation A_Q1->A_Frag A_Q3_1 Product Ion 1 (m/z 145.1) A_Frag->A_Q3_1 Quantifier A_Q3_2 Product Ion 2 (m/z 190.1) A_Frag->A_Q3_2 Qualifier AD7_Q1 Precursor Ion (m/z 274.3) AD7_Frag Fragmentation AD7_Q1->AD7_Frag AD7_Q3_1 Product Ion 1 (m/z 145.1) AD7_Frag->AD7_Q3_1 Quantifier AD7_Q3_2 Product Ion 2 (m/z 197.1) AD7_Frag->AD7_Q3_2 Qualifier

Caption: MRM logic for atenolol and its internal standard.

References

Application Note: High-Recovery Liquid-Liquid Extraction of Atenolol and (S)-Atenolol-d7 from Human Urine for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Atenolol is a widely prescribed beta-blocker for treating cardiovascular diseases such as hypertension.[1][2] Monitoring its concentration in urine is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in the context of sports anti-doping control. This application note details a robust and reproducible liquid-liquid extraction (LLE) protocol for the simultaneous quantification of atenolol and its stable isotope-labeled internal standard, (S)-Atenolol-d7, from human urine samples. The subsequent analysis is performed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a method offering high sensitivity and specificity. The use of a deuterated internal standard like this compound is standard practice for quantitative analysis by LC-MS, as it effectively corrects for matrix effects and variations in extraction recovery and instrument response.[3]

Principle

This method employs a liquid-liquid extraction technique to isolate atenolol and this compound from the complex urine matrix. The urine sample is first alkalinized to ensure the analytes are in their non-ionized form, which enhances their partitioning into an organic solvent. A mixture of chloroform and an alcohol (e.g., butanol or 2-propanol) is used as the extraction solvent.[1][2][4] Following extraction, the organic layer is evaporated, and the residue is reconstituted in a mobile phase-compatible solution for injection into the LC-MS/MS system.

Experimental Protocols

Materials and Reagents
  • Atenolol analytical standard

  • This compound (internal standard)[3][5]

  • Chloroform (HPLC grade)

  • n-Butanol or 2-Propanol (HPLC grade)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (blank)

  • 15 mL polypropylene centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Autosampler vials

Preparation of Standard and Quality Control Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of atenolol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the atenolol stock solution with a 50:50 methanol:water mixture to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution: Dilute the this compound stock solution to a final concentration of 500 ng/mL in a 50:50 methanol:water mixture.[1]

  • Calibration Standards and Quality Control (QC) Samples: Spike appropriate amounts of the atenolol working standard solutions into blank human urine to prepare calibration standards at concentrations ranging from 10 to 5000 ng/mL.[4] Prepare QC samples at low, medium, and high concentrations (e.g., 30, 250, and 4000 ng/mL) in the same manner.

Sample Preparation and Extraction Protocol
  • Sample Thawing: Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.[6]

  • Aliquoting: Transfer 0.5 mL of each urine sample (blank, calibration standard, QC, or unknown) into a 15 mL polypropylene centrifuge tube.[1]

  • Internal Standard Addition: Add 0.2 mL of the 500 ng/mL this compound internal standard working solution to each tube (except for the blank matrix sample).[1]

  • Alkalinization: Add 0.5 mL of 1 M sodium hydroxide solution to each tube to adjust the pH.[1][2] Vortex mix for 5 seconds.

  • Liquid-Liquid Extraction: Add 3 mL of the extraction solvent mixture (chloroform:n-butanol, 4:1, v/v) to each tube.[1][2]

  • Vortexing and Centrifugation: Cap the tubes and vortex vigorously for 30 seconds to ensure thorough mixing.[1] Centrifuge the samples at 3000 rpm for 7 minutes to separate the aqueous and organic layers.[1]

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 0.1% formic acid in 20% methanol) and vortex to dissolve.[7]

  • Final Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Conditions (Example)
  • LC Column: C18 reversed-phase column (e.g., XTerra MS C18, 2.1 x 20 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[7]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7]

  • MRM Transitions:

    • Atenolol: [Precursor Ion] > [Product Ion]

    • Atenolol-d7: [Precursor Ion+7] > [Product Ion]

Data Presentation

The performance of the liquid-liquid extraction method for atenolol from urine is summarized in the tables below, based on data from various studies.

Table 1: Method Performance and Validation Parameters for Atenolol Extraction from Urine

ParameterResultReference
Linearity Range10 - 5,000 ng/mL[4]
50 - 750 ng/mL[1][2]
5 - 150 ng/mL[8]
Limit of Quantification (LOQ)10 ng/mL[4]
50 ng/mL[1][2]
5 ng/mL[8]
Limit of Detection (LOD)1.5 ng/mL[8]
15 ng/mL[1]
0.30 µg/mL[6]
Analytical Recovery91% (average)[1][2]
93.0 - 98.8%[8]
Intra-day Precision (%RSD)< 5.0%[1][2]
< 6.09%[8]
Inter-day Precision (%RSD)< 5.0%[1][2]
< 6.09%[8]
Accuracy (Relative Error)< 7.0%[1][2]
< 5.50%[8]

Table 2: Comparison of Different Liquid-Liquid Extraction Solvents for Atenolol

Extraction Solvent SystemMatrixEfficacy/RecoveryReference
Chloroform:Butanol (4:1, v/v)Urine (basic pH)Average recovery of 91%[1][2]
Chloroform:2-Propanol (4:1, v/v)Urine/Plasma (alkalinized)Efficient recovery, low interferents[4]
Ethyl AcetatePlasma (alkalinized)Efficient extraction[9]
DichloromethaneUrine/PlasmaCommonly used for beta-blockers[8]

Visualizations

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis Preparation Urine 0.5 mL Urine Sample IS Add this compound (IS) Urine->IS Alkali Add 1M NaOH (Alkalinize) IS->Alkali Solvent Add Chloroform:Butanol (3 mL) Alkali->Solvent Vortex Vortex (30s) Solvent->Vortex Centrifuge Centrifuge (3000 rpm, 7 min) Vortex->Centrifuge Separate Collect Organic Layer Centrifuge->Separate Evaporate Evaporate to Dryness (N2) Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for the liquid-liquid extraction of atenolol from urine.

References

Application Note: Chiral Separation and Quantification of Atenolol Enantiomers Using (S)-Atenolol-d7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Atenolol is a selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular diseases such as hypertension.[1] It possesses a single chiral center, existing as two enantiomers: (S)-atenolol and (R)-atenolol. The pharmacological activity of atenolol resides almost exclusively in the (S)-enantiomer, which is responsible for the β-blocking effect.[1][2] The (R)-enantiomer is considered inactive.[2][3] Although commercially available as a racemic mixture, the significant differences in pharmacological activity between the enantiomers necessitate the use of stereoselective analytical methods for pharmacokinetic, pharmacodynamic, and quality control studies.

This application note provides a detailed protocol for the chiral separation and quantification of atenolol enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase. The method employs (S)-Atenolol-d7 as an internal standard for accurate and precise quantification. While deuterated standards are not used for the separation itself, they are crucial for correcting analytical variations during sample preparation and detection, particularly in complex biological matrices.

Pharmacological Significance of Atenolol Enantiomers

The differential pharmacology of atenolol enantiomers underscores the importance of chiral separation. The (S)-enantiomer is a potent β1-adrenoceptor antagonist, while the (R)-enantiomer exhibits significantly lower affinity for these receptors.[2] This stereoselectivity is a key consideration in drug development and clinical pharmacology.

G cluster_0 Racemic Atenolol cluster_1 Enantiomers cluster_2 Pharmacological Effect Racemic Atenolol Racemic Atenolol (S)-Atenolol (S)-Atenolol Racemic Atenolol->(S)-Atenolol 50% (R)-Atenolol (R)-Atenolol Racemic Atenolol->(R)-Atenolol 50% β1-Adrenergic Receptor Blockade β1-Adrenergic Receptor Blockade (S)-Atenolol->β1-Adrenergic Receptor Blockade High Affinity Inactive Inactive (R)-Atenolol->Inactive Low Affinity

Pharmacological differentiation of atenolol enantiomers.

Experimental Protocols

This section details the necessary reagents, equipment, and procedures for the chiral separation of atenenol enantiomers.

Materials and Reagents
  • (R)-Atenolol and (S)-Atenolol reference standards

  • This compound (Internal Standard)

  • Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

  • Methanol (HPLC grade)

  • Deionized water

  • Pharmaceutical tablets containing racemic atenolol

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase Column: Chiralcel OD (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar cellulose-based chiral column can be used.[4][5]

  • Data acquisition and processing software

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-atenolol, (S)-atenolol, and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to achieve concentrations ranging from 10 to 100 µg/mL for both (R)- and (S)-atenolol.[6]

  • Internal Standard Spiking: Spike each working standard solution and sample with a fixed concentration of the this compound internal standard.

Sample Preparation (from Tablets)
  • Weigh and finely powder a number of tablets to obtain a representative sample.

  • Accurately weigh a portion of the powdered tablets equivalent to a single dose of atenolol.

  • Dissolve the powder in a suitable volume of methanol and sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • Dilute the filtered solution with the mobile phase to a concentration within the calibration range.

  • Spike the final diluted sample with the internal standard, this compound.

Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the chiral separation of atenolol enantiomers:

ParameterCondition
Column Chiralcel OD (250 x 4.6 mm, 10 µm)[5]
Mobile Phase Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v)[5]
Flow Rate 0.7 mL/min[5]
Detection UV at 276 nm[5]
Injection Volume 20 µL
Column Temperature Ambient

Data Presentation and Analysis

The described HPLC method provides a clear separation of the (R) and (S) enantiomers of atenolol. The use of this compound as an internal standard allows for accurate quantification.

Quantitative Data Summary
Parameter(R)-Atenolol(S)-AtenololReference
Linearity Range (µg/mL) 10 - 19010 - 190[4]
Coefficient of Variation (%) 0.60 - 0.690.59 - 0.63[5]
Average Recovery (%) 100.37 - 100.6399.78 - 100.33[5]
Experimental Workflow

The overall experimental workflow for the chiral separation and quantification of atenolol enantiomers is depicted below.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Standard_Preparation Standard and IS Preparation Spiking Spike with this compound IS Standard_Preparation->Spiking Tablet_Processing Tablet Trituration and Dissolution Filtration Filtration (0.45 µm) Tablet_Processing->Filtration HPLC_Injection HPLC Injection Spiking->HPLC_Injection Filtration->Spiking Chiral_Separation Chiral Separation on Chiralcel OD HPLC_Injection->Chiral_Separation UV_Detection UV Detection (276 nm) Chiral_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Enantiomers Calibration_Curve->Quantification

Workflow for chiral separation of atenolol enantiomers.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the chiral separation and quantification of atenolol enantiomers in pharmaceutical formulations. The use of a cellulose-based chiral stationary phase allows for effective separation, while the incorporation of this compound as an internal standard ensures high accuracy and precision in quantification. This method is suitable for routine quality control, as well as for pharmacokinetic and pharmacodynamic studies where the stereoselective disposition and action of atenolol are of interest.

References

Troubleshooting & Optimization

Troubleshooting isotopic crosstalk with (S)-Atenolol-d7.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S)-Atenolol-d7

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on troubleshooting isotopic crosstalk.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern when using this compound?

Isotopic crosstalk refers to the interference between the mass signal of an analyte and its stable isotope-labeled internal standard (SIL-IS). In the case of (S)-Atenolol and this compound, this can occur in two primary ways:

  • Contribution from the analyte to the SIL-IS channel: The natural isotopic abundance of elements (primarily ¹³C) in unlabeled (S)-Atenolol can result in a small percentage of molecules having a mass that overlaps with the mass of this compound. This becomes problematic at high concentrations of (S)-Atenolol, where this isotopic shoulder can artificially inflate the signal of the internal standard, leading to an underestimation of the true analyte concentration.

  • Contribution from the SIL-IS to the analyte channel: Impurities in the this compound standard, specifically the presence of unlabeled (S)-Atenolol (M+0), can contribute to the analyte signal. This is particularly concerning at the lower limit of quantification (LLOQ), where it can lead to an overestimation of the analyte concentration.[1]

Q2: What are the typical purity requirements for this compound to minimize crosstalk?

To ensure reliable and accurate results, this compound should have high chemical and isotopic purity. Reputable suppliers provide a certificate of analysis detailing these purities. Generally, the following is recommended:

  • Chemical Purity: >99%[2]

  • Isotopic Purity/Enrichment: ≥97%[3]

High isotopic purity is crucial to minimize the amount of unlabeled analyte present in the internal standard solution.[2]

Q3: Can the position of the deuterium labels on this compound affect crosstalk?

Yes, the stability of the deuterium labels is critical. This compound has deuterium atoms on the isopropyl group. This position is generally stable and not prone to back-exchange with hydrogen atoms from the solvent or matrix under typical LC-MS conditions. However, it is good practice to be aware of the labeling position and to conduct stability tests if you suspect isotopic exchange.[4]

Troubleshooting Guides

Issue 1: Suspected Crosstalk from Unlabeled (S)-Atenolol to the this compound Channel

Symptoms:

  • Non-linear calibration curves, particularly at the high end of the concentration range.

  • Inaccurate quantification of high-concentration samples.

Troubleshooting Workflow:

A Start: Suspected Crosstalk (Analyte -> IS) B Prepare calibration standards of unlabeled (S)-Atenolol WITHOUT this compound A->B C Analyze samples and monitor the MRM transition for This compound B->C D Is a signal detected in the This compound channel that correlates with the analyte concentration? C->D E YES: Crosstalk is confirmed D->E Yes F NO: Crosstalk from analyte is not the issue. Investigate other sources of error. D->F No G Mitigation Strategies: - Optimize IS concentration - Use a higher mass-labeled IS - Adjust calibration curve model E->G

Caption: Troubleshooting workflow for suspected crosstalk from analyte to internal standard.

Issue 2: Suspected Crosstalk from this compound to the Unlabeled (S)-Atenolol Channel

Symptoms:

  • Elevated baseline in the analyte channel for blank samples containing only the internal standard.

  • Inaccurate quantification at the Lower Limit of Quantification (LLOQ).

Troubleshooting Workflow:

A Start: Suspected Crosstalk (IS -> Analyte) B Prepare and analyze a solution containing only this compound at the working concentration A->B C Monitor the MRM transition for unlabeled (S)-Atenolol B->C D Is a signal detected in the (S)-Atenolol channel? C->D E YES: Crosstalk is confirmed D->E Yes F NO: Crosstalk from IS is not the issue. Check for other sources of contamination. D->F No G Mitigation Strategies: - Verify isotopic purity of IS - Subtract blank contribution - Source a higher purity IS E->G

Caption: Troubleshooting workflow for suspected crosstalk from internal standard to analyte.

Quantitative Data

Table 1: Mass Spectrometric Parameters for (S)-Atenolol and this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
(S)-Atenolol267.2190.1, 145.1[5][6]
This compound274.2190.1[5]

Table 2: Representative Isotopic Distribution

This table presents a theoretical isotopic distribution for Atenolol. The actual contribution to the this compound channel should be experimentally determined.

IsotopeMass (Da)Relative Abundance (%)
M+0266.16100.00
M+1267.1616.33
M+2268.172.08
M+3269.170.19
M+4270.170.01
M+5271.18<0.01
M+6272.18<0.01
M+7273.18<0.01

Experimental Protocols

Protocol 1: Assessment of Crosstalk from Analyte to Internal Standard

Objective: To quantify the contribution of unlabeled (S)-Atenolol to the this compound signal.

Methodology:

  • Prepare Calibration Standards: Prepare a series of calibration standards of unlabeled (S)-Atenolol in the appropriate matrix (e.g., plasma, buffer) at concentrations spanning the analytical range. Do not add this compound.

  • Sample Analysis: Analyze the calibration standards using the established LC-MS/MS method.

  • Data Monitoring: Monitor the MRM transition for this compound (e.g., m/z 274.2 -> 190.1) in each sample.

  • Data Analysis:

    • Measure the peak area of any signal detected in the this compound channel for each calibration standard.

    • Plot the observed peak area in the this compound channel against the concentration of unlabeled (S)-Atenolol.

    • A linear relationship indicates isotopic crosstalk. The slope of this line can be used to quantify the percentage of crosstalk.

Protocol 2: Assessment of Isotopic Purity of this compound

Objective: To determine the contribution of unlabeled (S)-Atenolol present as an impurity in the this compound standard.

Methodology:

  • Prepare Internal Standard Solution: Prepare a solution of this compound in a suitable solvent at the working concentration used in the analytical method.

  • Sample Analysis: Analyze the this compound solution using the established LC-MS/MS method.

  • Data Monitoring: Monitor the MRM transition for unlabeled (S)-Atenolol (e.g., m/z 267.2 -> 190.1).

  • Data Analysis:

    • Measure the peak area of any signal detected in the unlabeled (S)-Atenolol channel.

    • To quantify the percentage of unlabeled analyte, compare this response to the response of a known concentration of an (S)-Atenolol standard.

Visualizations

Fragmentation Pathways

The following diagram illustrates the proposed fragmentation of (S)-Atenolol and the corresponding fragment for this compound. The shared fragment at m/z 190.1 is a common choice for quantification.

cluster_0 (S)-Atenolol cluster_1 This compound Atenolol (S)-Atenolol [M+H]+ = 267.2 Frag1_Atenolol Fragment m/z = 190.1 Atenolol->Frag1_Atenolol Frag2_Atenolol Fragment m/z = 145.1 Atenolol->Frag2_Atenolol Atenolol_d7 This compound [M+H]+ = 274.2 Frag1_Atenolol_d7 Fragment m/z = 190.1 Atenolol_d7->Frag1_Atenolol_d7

Caption: Proposed fragmentation of (S)-Atenolol and this compound.

References

Technical Support Center: Optimizing Chromatographic Separation of Atenolol from (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the chromatographic separation of atenolol from its deuterated internal standard, (S)-Atenolol-d7. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient separations.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral chromatographic separation of atenolol and this compound.

Problem: Poor or No Enantiomeric Resolution

Possible Causes and Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based columns are often effective for beta-blocker separations.

    • Recommendation: If resolution is poor, consider switching to a different type of chiral column. Commonly successful CSPs for atenolol include cellulose or amylose derivatives.

  • Incorrect Mobile Phase Composition: The type and ratio of organic modifiers and additives significantly impact selectivity.

    • Recommendation: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent to the alcohol modifier. In reversed-phase, alter the aqueous buffer pH and the organic modifier concentration. Basic additives like diethylamine (DEA) or isopropylamine are often necessary to improve peak shape and resolution for basic compounds like atenolol.[1]

  • Temperature Fluctuations: Temperature can affect the chiral recognition mechanism and, consequently, the separation.

    • Recommendation: Maintain a constant and optimized column temperature. While lower temperatures can sometimes improve resolution, this is not always the case for atenolol, where the separation can be entropy-driven.[2][3] Experiment with a range of temperatures (e.g., 25-45°C) to find the optimal condition.[2][3]

  • Flow Rate Too High: A high flow rate can lead to insufficient interaction time between the analytes and the CSP.

    • Recommendation: Reduce the flow rate to allow for better equilibration and interaction, which can enhance resolution.

Logical Troubleshooting Workflow for Poor Resolution:

PoorResolution start Poor or No Resolution check_csp Is the CSP appropriate for beta-blockers? start->check_csp change_csp Switch to a different CSP (e.g., polysaccharide-based) check_csp->change_csp No optimize_mp Optimize Mobile Phase check_csp->optimize_mp Yes change_csp->optimize_mp adjust_modifier Vary organic modifier ratio optimize_mp->adjust_modifier add_additive Incorporate/adjust basic additive (e.g., DEA) adjust_modifier->add_additive optimize_temp Optimize Temperature add_additive->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow success Resolution Achieved optimize_flow->success PeakTailing start Peak Tailing or Asymmetry check_additive Is a basic additive present in the mobile phase? start->check_additive add_additive Add/increase concentration of basic additive (e.g., DEA/TEA) check_additive->add_additive No check_ph Is mobile phase pH optimized (RP mode)? check_additive->check_ph Yes add_additive->check_ph adjust_ph Adjust pH to ensure consistent ionization check_ph->adjust_ph No check_load Is the column overloaded? check_ph->check_load Yes adjust_ph->check_load reduce_load Reduce sample concentration or injection volume check_load->reduce_load Yes success Symmetric Peaks Achieved check_load->success No reduce_load->success MethodDevelopment start Define Separation Goal: Atenolol vs. This compound select_csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->select_csp initial_method Develop Initial Method (Based on literature) select_csp->initial_method run_exp Perform Initial Separation initial_method->run_exp eval_results Evaluate Resolution, Peak Shape, and Retention run_exp->eval_results optimize Systematically Optimize Parameters: - Mobile Phase Composition - Temperature - Flow Rate eval_results->optimize Sub-optimal validate Validate Optimized Method eval_results->validate Optimal optimize->run_exp routine_analysis Implement for Routine Analysis validate->routine_analysis

References

Technical Support Center: (S)-Atenolol-d7 Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects for the quantitative analysis of (S)-Atenolol-d7 in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix.[1][2][3] In the analysis of this compound, this can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[4] These effects arise from competition for ionization in the MS source between the analyte and matrix components.[5] Common sources of matrix effects in biological samples like plasma include phospholipids, salts, and metabolites.[6][7]

Q2: Why is a deuterated internal standard like this compound used?

A2: A deuterated internal standard (IS) is a stable isotope-labeled version of the analyte that is chemically and physically almost identical to the compound of interest.[8] By adding a known amount of this compound to the sample at the beginning of the workflow, it experiences the same sample processing variations, including extraction efficiency and, crucially, any matrix effects, as the unlabeled (S)-Atenolol.[8][9] This allows for the correction of these variabilities, leading to more accurate and precise quantification.[10][11]

Q3: What are the most common sources of matrix effects in plasma samples for this compound analysis?

A3: Phospholipids are a primary cause of matrix effects in plasma samples.[5][6] Due to their amphipathic nature, they can co-extract with the analyte and often elute in the same chromatographic window, leading to ion suppression.[6] Other endogenous components such as proteins, salts, and metabolites can also contribute to matrix effects.[7]

Q4: Can the use of this compound completely eliminate matrix effects?

A4: While this compound is a powerful tool to compensate for matrix effects, it may not completely eliminate them.[4] A phenomenon known as "differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[11] This can happen if there is a slight chromatographic separation between the two, known as the deuterium isotope effect.[4] Therefore, careful method development is still crucial.

Troubleshooting Guides

Issue 1: High variability in this compound signal between samples.

Possible Cause: Inconsistent matrix effects due to inadequate sample cleanup.

Troubleshooting Steps:

  • Evaluate Sample Preparation: If using protein precipitation (PPT), consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[5][12][13]

  • Incorporate Phospholipid Removal: Implement a specific phospholipid removal step, such as using specialized SPE cartridges or plates designed to remove these interfering compounds.[6][14][15]

  • Optimize Chromatography: Adjust the chromatographic gradient to better separate (S)-Atenolol from the regions where matrix components, particularly phospholipids, elute.[16] A post-column infusion experiment can help identify these regions of ion suppression.[1]

Issue 2: Poor recovery of this compound.

Possible Cause: Suboptimal extraction conditions.

Troubleshooting Steps:

  • Optimize Extraction Solvent: For LLE, test different organic solvents and pH conditions to ensure efficient partitioning of (S)-Atenolol. For SPE, evaluate different sorbents (e.g., C8, C18, mixed-mode) and elution solvents.[17][18]

  • Check pH: Ensure the pH of the sample is optimized for the chosen extraction method to maximize the recovery of (S)-Atenolol.[19]

  • Review Extraction Protocol: For SPE, ensure each step (conditioning, loading, washing, and eluting) is performed correctly with appropriate volumes and flow rates.[14]

Issue 3: Inconsistent analyte-to-internal standard area ratios.

Possible Cause: Differential matrix effects or instability of the analyte or internal standard.

Troubleshooting Steps:

  • Verify Co-elution: Ensure that (S)-Atenolol and this compound co-elute as closely as possible. A slight separation can lead to differential ionization suppression.[4]

  • Assess Stability: Investigate the stability of both the analyte and the internal standard throughout the sample preparation and analysis process. Degradation of either can lead to inconsistent ratios.[20]

  • Monitor Internal Standard Response: Track the peak area of this compound across all samples in a batch. Significant variation can indicate unresolved matrix effects.[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for (S)-Atenolol from Plasma

This protocol is adapted from a method for atenolol extraction from plasma.[21]

  • Sample Preparation: To 0.5 mL of plasma in a glass test tube, add 25 µL of the this compound internal standard working solution.

  • Alkalinization: Add 25 µL of 10M sodium hydroxide solution and vortex.

  • Extraction: Add 3 mL of n-butanol-n-hexane (1:1, v/v) and vortex at high speed for 30 seconds.

  • Centrifugation: Centrifuge the samples to separate the organic and aqueous layers.

  • Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for (S)-Atenolol from Plasma

This is a general protocol for SPE that can be optimized for (S)-Atenolol.[14][17]

  • Conditioning: Condition a C8 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the plasma sample (pre-treated as necessary) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 25% methanol in water) to remove polar interferences.

  • Elution: Elute the (S)-Atenolol and this compound with an appropriate volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase for analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation MethodRelative Phospholipid Removal EfficiencyAnalyte RecoveryReference
Protein Precipitation (PPT)LowHigh[13][15]
Liquid-Liquid Extraction (LLE)Moderate to HighVariable[12][18]
Solid-Phase Extraction (SPE)HighHigh[12][14]
Phospholipid Removal PlatesVery High (>99%)High (>90%)[6]

Table 2: Recovery of Atenolol Using Different Extraction Methods

Extraction MethodMatrixRecovery (%)Reference
Liquid-Liquid ExtractionPlasma> 66.1%[21]
Solid-Phase Extraction (MI-SPE)Spiked Blood Serum93.65 ± 1.29%[22]
Liquid-Liquid ExtractionPlasma98.4%[23][24]
Organic Solvent ExtractionDried Plasma Spots62.9% to 81.0%[25]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_result Result sample Biological Sample (e.g., Plasma) add_is Add this compound Internal Standard sample->add_is extraction Extraction (LLE, SPE, or PPT) add_is->extraction cleanup Phospholipid Removal (Optional but Recommended) extraction->cleanup evap_recon Evaporate & Reconstitute cleanup->evap_recon lc_separation LC Separation evap_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing (Analyte/IS Ratio) ms_detection->data_processing quantification Accurate Quantification of (S)-Atenolol data_processing->quantification

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cluster_outcome Desired Outcome start Inconsistent Results or Poor Sensitivity Observed matrix_effects Significant Matrix Effects start->matrix_effects poor_recovery Poor Analyte Recovery start->poor_recovery diff_effects Differential Matrix Effects start->diff_effects improve_cleanup Improve Sample Cleanup (SPE, LLE, PLR) matrix_effects->improve_cleanup optimize_chrom Optimize Chromatography matrix_effects->optimize_chrom optimize_extraction Optimize Extraction (Solvent, pH) poor_recovery->optimize_extraction diff_effects->optimize_chrom check_coelution Verify Analyte/IS Co-elution diff_effects->check_coelution end_node Robust and Reliable Assay improve_cleanup->end_node optimize_chrom->end_node optimize_extraction->end_node check_coelution->end_node

Caption: Troubleshooting logic for minimizing matrix effects.

References

Technical Support Center: (S)-Atenolol-d7 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve poor peak shape issues encountered during the chromatographic analysis of (S)-Atenolol-d7.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak showing significant tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common issue when analyzing basic compounds like atenolol. The primary causes include:

  • Secondary Silanol Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[1][2][3] At mobile phase pH levels above 3-4, these silanol groups become ionized (Si-O⁻) and can form strong ionic bonds with the protonated amine group of atenolol, slowing the elution of some molecules and causing tailing.[1][2]

  • Column Overload (Mass Overload): Injecting a sample with too much mass can saturate the stationary phase, leading to peak tailing.[4][5] Classic symptoms of this type of overload include a gradual decrease in retention time as the injected mass increases, with the peak shape often resembling a right triangle.[5]

  • Column Degradation: A deteriorated column can lead to poor peak shape for all analytes. This can be caused by a partially blocked inlet frit, the formation of a void at the column head, or the degradation of the stationary phase itself, especially when operating outside the recommended pH range (typically 2-8).[5]

  • Inadequate Mobile Phase Buffering: If the mobile phase pH is not properly buffered or is too close to the pKa of atenolol, both ionized and unionized forms of the analyte may exist simultaneously, leading to distorted peaks.[6]

Q2: My this compound peak is fronting. What are the likely causes?

Peak fronting, where the first half of the peak is broader than the second, is generally less common than tailing for basic compounds but can occur due to several factors:

  • Column Overload (Concentration/Volume Overload): This is the most frequent cause of peak fronting.[4][7] It can happen if the sample concentration is too high or the injection volume is too large for the column's capacity.[7][8][9][10]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, the analyte band can spread out upon injection, leading to a distorted, fronting peak.[7][8] It is always best practice to dissolve the sample in the initial mobile phase.[7]

  • Column Collapse or Poor Packing: Physical degradation of the column bed, such as a collapse from excessive pressure or the use of incompatible conditions, can create channels that lead to uneven flow and peak fronting.[8][9]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for ionizable compounds like atenolol.[6][11]

  • Analyte Ionization: Atenolol has a pKa of approximately 9.6. To ensure it is in a single, stable, protonated form, the mobile phase pH should be adjusted to at least two pH units below its pKa (i.e., pH < 7.6). For optimal results and to suppress unwanted silanol interactions, working at a lower pH (e.g., pH 3-4) is often recommended.[2][11] Studies have shown that atenolol solutions have maximum stability at pH 4.[12]

  • Silanol Group Suppression: At a low mobile phase pH (< 3), the acidic silanol groups on the silica stationary phase are fully protonated (unionized), which minimizes the strong ionic interactions that cause peak tailing with basic analytes.[2][13]

  • Peak Splitting: If the mobile phase pH is too close to the analyte's pKa, both the ionized and unionized forms can be present, potentially leading to peak splitting or severe broadening.[6]

Q4: What are the best practices for sample preparation to avoid peak shape issues?

Proper sample preparation is crucial for robust and reproducible chromatography.

  • Solvent Matching: Whenever possible, dissolve and dilute this compound standards and samples in the initial mobile phase composition.[7] If this is not feasible, use a solvent that is weaker than the mobile phase.

  • Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit and cause peak distortion.[13]

  • Concentration Control: Ensure the sample concentration is within the linear dynamic range of the method to avoid column overload. If fronting or tailing is observed, try diluting the sample.[4][7]

Q5: When should I suspect column overload, and how do I confirm it?

Column overload should be suspected if peak shape deteriorates as the sample concentration increases.

  • Confirmation: The easiest way to confirm overload is to inject a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10). If the peak shape improves (becomes more symmetrical) and the retention time increases slightly with dilution, the column was overloaded.[5]

  • Distinguishing Overload Types:

    • Mass Overload typically causes peak tailing.[4]

    • Concentration/Volume Overload more commonly results in peak fronting.[4]

Q6: Could my column be the problem? How do I check for and resolve column-related issues?

If peak shape issues persist after optimizing the mobile phase and sample conditions, the column may be the source of the problem.

  • Guard Column: If you are using a guard column, remove it and re-inject the sample. If the peak shape improves, the guard column is contaminated or worn out and should be replaced.[5]

  • Column Contamination: If all peaks in the chromatogram show tailing or broadening, the column inlet frit may be partially blocked with particulates.[5] You can attempt to resolve this by back-flushing the column (reversing the column direction and flushing with a strong solvent to waste).

  • Column Failure: Columns have a finite lifetime. If the column has been used for many injections (>500) or with aggressive mobile phases, it may be permanently damaged (e.g., void formation, stationary phase loss).[5] The most definitive test is to replace the suspect column with a new one of the same type. If the problem is resolved, the old column has failed.[5]

Data Summary Tables

Table 1: Troubleshooting Summary for Poor this compound Peak Shape

SymptomPotential CauseRecommended Solution
Peak Tailing Secondary interaction with residual silanol groups.[2][3]Lower mobile phase pH to < 4; add a competitive base (e.g., 0.1% Triethylamine) to the mobile phase; use a modern, end-capped column.[14]
Mass overload.[4][5]Reduce the mass of sample injected by lowering the concentration or injection volume.
Column frit blockage or contamination.[5]Back-flush the column; replace the guard column if one is in use.
Peak Fronting Concentration or volume overload.[4][7][8]Reduce sample concentration or injection volume.
Sample solvent is stronger than the mobile phase.[7][8]Dissolve the sample in the initial mobile phase or a weaker solvent.
Column bed collapse or void.[9][10]Replace the column. Avoid sudden pressure shocks.
Split Peaks Mobile phase pH is too close to the analyte's pKa.[6]Adjust mobile phase pH to be at least 2 units away from the pKa of atenolol (~9.6).
Co-elution with an interfering compound.Modify the method (e.g., change mobile phase or gradient) to improve resolution.[9]
Blocked column frit or column void.[9]Remove the guard column to test; back-flush the analytical column; replace the column if necessary.

Table 2: Recommended Starting Conditions for Mobile Phase Optimization

ParameterRecommendation for Reversed-PhaseRationale
pH 3.0 - 4.0[12]Ensures this compound is fully protonated and suppresses ionization of silanol groups, minimizing peak tailing.[2]
Buffer 10-25 mM Phosphate or Formate.[15][16]Maintains a stable pH throughout the analysis, preventing retention time drift and peak shape changes.[6] Formate is volatile and suitable for LC-MS.
Additive 0.1% Formic Acid (for LC-MS) or 0.1% Triethylamine (for UV).[14][17]Formic acid acts as a pH modifier and proton source for MS.[17] Triethylamine acts as a competing base, binding to active silanol sites to improve peak shape for basic analytes.[14]
Organic Modifier Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography. The choice may affect selectivity.

Visual Troubleshooting Guides

Troubleshooting_Workflow cluster_all System-Wide Issues cluster_one Analyte-Specific Issues start Poor Peak Shape for this compound q1 Which Peaks Affected? start->q1 all_peaks All Peaks Distorted q1->all_peaks All one_peak Only Analyte Peak is Distorted q1->one_peak One cause_frit Check for Blocked Frit or Column Void all_peaks->cause_frit q2 Tailing or Fronting? one_peak->q2 sol_frit Back-flush Column or Replace Column cause_frit->sol_frit tailing Peak Tailing q2->tailing Tailing fronting Peak Fronting q2->fronting Fronting cause_tailing Suspect Silanol Interaction or Mass Overload tailing->cause_tailing cause_fronting Suspect Concentration Overload or Solvent Mismatch fronting->cause_fronting sol_tailing Adjust Mobile Phase pH (Lower to 3-4) Dilute Sample cause_tailing->sol_tailing sol_fronting Dilute Sample Inject in Mobile Phase cause_fronting->sol_fronting

Caption: A logical workflow for troubleshooting poor peak shape.

Caption: Interaction between this compound and an ionized silanol site.

Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Analysis of this compound

This protocol is a representative method for quantifying this compound in a biological matrix, such as plasma or dried blood spots, where it is used as an internal standard.

  • Sample Preparation (from Dried Blood Spot): [18]

    • A 5mm disc is punched from the dried blood spot and placed into a microcentrifuge tube.

    • Add an extraction solvent (e.g., 200 µL of Methanol:Water 60:40, v/v).[18][19]

    • Vortex the sample for 1 minute, sonicate for 15 minutes, and then centrifuge to pellet debris.[18][19]

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • Column: Ascentis Express C18, 100 mm x 2.1 mm, 2.7 µm (or equivalent high-purity, end-capped C18 column).[18]

    • Mobile Phase A: 0.1% Formic Acid in Water.[17]

    • Mobile Phase B: 0.1% Formic Acid in Methanol.[17]

    • Gradient: A typical gradient would start at a low percentage of B (e.g., 5-20%), ramp up to a high percentage (e.g., 95%) to elute the analyte, hold for washing, and then return to initial conditions for re-equilibration.[17]

    • Flow Rate: 0.3 mL/min.[17]

    • Column Temperature: 30-40 °C.[18][19]

    • Injection Volume: 1-5 µL.[17]

  • Mass Spectrometry Detection (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • MRM Transition: For Atenolol-d7, the transition would be m/z 274.2 → [Product Ion]. The specific product ion would be determined by direct infusion and optimization. For non-deuterated atenolol, a common transition is m/z 267.2 → 145.1.

Protocol 2: Chiral HPLC-UV Separation of Atenolol Enantiomers

This protocol is a representative method for separating the (S) and (R) enantiomers of atenolol. The same principles apply to the deuterated standard.

  • Sample Preparation:

    • Accurately weigh and dissolve the atenolol sample in the mobile phase to a known concentration (e.g., 100 µg/mL).[20]

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions (Normal Phase): [20][21]

    • Column: Chiralcel OD (250 x 4.6 mm, 10 µm) or equivalent cellulose-based chiral stationary phase.[20][21]

    • Mobile Phase: A mixture of Hexane:Ethanol:Diethylamine (75:25:0.1, v/v/v).[20][21] The diethylamine is a crucial additive that acts as a competing base to improve the peak shape of the basic atenolol enantiomers.

    • Flow Rate: 0.7 mL/min.[20][21]

    • Temperature: Ambient.

    • Injection Volume: 20 µL.[20]

  • UV Detection:

    • Wavelength: 276 nm.[20][21]

References

Improving extraction recovery of (S)-Atenolol-d7 from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions concerning the extraction of (S)-Atenolol-d7 from biological samples. It is intended for researchers, scientists, and drug development professionals aiming to optimize their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound from biological matrices?

The most common extraction techniques for atenolol and its deuterated analogs from biological fluids like plasma and urine are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][2] The choice of method depends on factors such as the desired level of sample cleanup, required sensitivity, sample volume, and available equipment.

Q2: What is a typical extraction recovery percentage for atenolol?

Extraction recovery can vary significantly based on the chosen method and optimization of its parameters. Recoveries can range from over 66% to greater than 93%, with highly specialized techniques like Molecularly Imprinted Solid-Phase Extraction (MI-SPE) achieving recoveries of up to 93.65%.[3][4] For a detailed comparison, refer to the data summary table below.

Q3: How stable is this compound in biological samples?

Atenolol is generally stable in plasma under various storage conditions, including long-term storage at -20°C (for at least 18 months), freeze-thaw cycles, and bench-top conditions.[3] However, it is always best practice to conduct stability studies under your specific laboratory conditions to ensure sample integrity.[3]

Q4: Can I use the same extraction method for both plasma and urine?

Yes, both LLE and SPE procedures have been successfully developed for the analysis of atenolol in both plasma and urine.[1] However, optimization of parameters such as sample pH or wash steps may be required to account for the differences in the sample matrices.

Troubleshooting Guide: Low or Inconsistent Recovery

Low and variable recovery is a common issue in bioanalytical sample preparation. The following guide addresses potential causes and solutions, categorized by extraction technique.

General Troubleshooting Workflow

The diagram below outlines a logical approach to diagnosing the root cause of low extraction recovery.

cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions & Verification start Low / Inconsistent Extraction Recovery cause1 Suboptimal Method Parameters start->cause1 cause2 Matrix Effects (Ion Suppression) start->cause2 cause3 Analyte Instability start->cause3 cause4 Procedural Error start->cause4 sol1 Optimize pH, Solvent, Temperature, Time cause1->sol1 sol2 Improve Sample Cleanup, Modify Chromatography cause2->sol2 sol3 Verify Stability (Freeze/Thaw, Bench-top) cause3->sol3 sol4 Review SOP, Check Pipetting & Volumes cause4->sol4

Caption: Troubleshooting workflow for low extraction recovery.

Issues with Liquid-Liquid Extraction (LLE)

Q: My LLE recovery is low. How can I improve it?

A: Low LLE recovery is often related to incorrect solvent choice or suboptimal pH.

  • pH Adjustment: Atenolol has a pKa of 9.6.[5] To ensure it is in its neutral, more organic-soluble form, the pH of the aqueous sample (plasma, urine) should be adjusted to be basic (pH > 10). Extraction from alkalinized body fluids is a common practice.[1]

  • Solvent Selection: The polarity of the extraction solvent should be matched to the analyte.[6] For atenolol, a mixture of a nonpolar and a polar organic solvent, such as chloroform-2-propanol (4:1, v/v), has been shown to be effective.[1] Pure acetonitrile is reported to be a poor solvent for atenolol extraction.[7]

  • Emulsion Formation: Vigorous mixing can lead to emulsions, which trap the analyte and lead to poor phase separation. If emulsions occur, try a gentler mixing technique (e.g., gentle inversion instead of vortexing) or centrifugation to break the emulsion.

  • Incomplete Phase Separation: Ensure complete separation of the aqueous and organic layers before aspirating the organic phase. Incomplete separation can lead to carryover of the aqueous phase and inconsistent volumes.

Issues with Solid-Phase Extraction (SPE)

Q: I'm losing my analyte during the SPE procedure. What should I check?

A: Analyte loss in SPE can occur at several stages. A systematic approach is needed to identify the source of the loss.[8] It's crucial to collect and analyze the fractions from each step (load, wash, and elution) to pinpoint where the this compound is being lost.[8]

Condition 1. Condition Sorbent (e.g., Methanol) Equilibrate 2. Equilibrate Sorbent (e.g., Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash Interferences (e.g., Weak Solvent) Load->Wash Elute 5. Elute Analyte (e.g., Strong Solvent) Wash->Elute

Caption: Standard workflow for Solid-Phase Extraction (SPE).

  • Analyte Lost in Loading Effluent (Flow-through): This indicates the analyte did not bind to the sorbent.

    • Improper Conditioning/Equilibration: Ensure the sorbent (e.g., C8) is properly activated with a solvent like methanol and then equilibrated with a solution similar in composition to the sample matrix (minus the analyte).[1][8]

    • Incorrect Sample pH: For a reverse-phase sorbent like C8, atenolol should be in its charged (protonated) state to be retained effectively. Ensure the sample pH is acidic (pH < 7.6).

  • Analyte Lost in Wash Eluate: This means the wash solvent is too strong and is eluting the analyte along with interferences.

    • Solution: Decrease the organic solvent percentage in your wash solution or use a weaker solvent.

  • Analyte Remains on the Sorbent (No/Low Elution): This suggests the elution solvent is too weak to displace the analyte from the sorbent.

    • Solution: Increase the strength of the elution solvent. For atenolol on a C8 column, methanol is often effective.[1] Adding a modifier like a small amount of acid (e.g., formic acid) can help disrupt interactions and improve elution.

Issues with Protein Precipitation (PPT)

Q: My recovery after PPT is acceptable, but I'm seeing significant ion suppression in my LC-MS analysis. Why?

A: While PPT is a simple and fast method, it provides minimal sample cleanup, often leaving behind endogenous matrix components like phospholipids that can cause ion suppression.[9][10] Ion suppression occurs when co-eluting compounds interfere with the ionization of the analyte of interest in the mass spectrometer source, leading to a reduced signal.[11][12]

  • Choice of Precipitation Solvent: Acetonitrile is a common choice and generally precipitates proteins more effectively than methanol.[2][9]

  • Solvent-to-Sample Ratio: A typical ratio is 3:1 (solvent:plasma). Using too little solvent may result in incomplete protein precipitation.

  • Mitigating Ion Suppression:

    • Chromatographic Separation: Optimize your LC method to achieve chromatographic separation between this compound and the region where ion suppression occurs (often where phospholipids elute).[10]

    • Further Cleanup: Perform a post-precipitation cleanup step, such as LLE or SPE, to remove the interfering components.

    • Internal Standard: The use of a stable isotope-labeled internal standard like this compound is critical as it co-elutes with the analyte and is affected by ion suppression in a similar way, allowing for accurate quantification.[12][13]

Data on Extraction Recovery of Atenolol

The following table summarizes reported recovery values for atenolol from various biological matrices using different extraction techniques.

Extraction MethodMatrixKey ParametersReported Recovery (%)Reference
Organic Solvent Extraction Dried Plasma SpotsSolvent: MeOH:H₂O (60:40, v/v), Temp: 40°COptimized[7]
Liquid-Liquid Extraction Plasma & UrineSolvent: Chloroform-2-propanol (4:1, v/v)Efficient, >66.1%[1][3]
Solid-Phase Extraction PlasmaSorbent: C8, Elution: MethanolEfficient[1]
MI-SPE Spiked Blood SerumSorbent: Molecularly Imprinted Polymer93.65 ± 1.29%[4]

Key Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline based on established methods.[1]

  • To 1 mL of plasma/urine sample, add the internal standard (this compound).

  • Alkalinize the sample by adding an appropriate volume of a base (e.g., 1M NaOH) to reach a pH > 10.

  • Add 5 mL of extraction solvent (e.g., chloroform-2-propanol, 4:1 v/v).

  • Mix gently by inversion for 10-15 minutes to prevent emulsion formation.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general guideline for a reverse-phase C8 cartridge.[1]

  • Condition: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibrate: Pass 1 mL of water or an appropriate buffer (e.g., phosphate buffer, pH adjusted to be acidic) through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated sample (e.g., 1 mL of plasma diluted with buffer) onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash: Pass 1 mL of a weak wash solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.

  • Elute: Elute the this compound with 1 mL of an appropriate elution solvent (e.g., methanol) into a clean collection tube.

  • Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Protocol 3: Protein Precipitation (PPT)

This protocol is based on common "solvent-first" or traditional approaches.[2][9]

  • Add the internal standard (this compound) to a microcentrifuge tube.

  • Add 100 µL of plasma sample.

  • Add 300 µL of ice-cold acetonitrile (or methanol).

  • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant and transfer it to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

References

Impact of low isotopic purity of (S)-Atenolol-d7 on assay results.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of low isotopic purity of (S)-Atenolol-d7 on bioanalytical assay results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

This compound is a stable isotope-labeled version of the active enantiomer of atenolol, a beta-blocker used to treat cardiovascular diseases. In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), this compound is an ideal internal standard (IS) for the quantification of (S)-Atenolol.[1] Since it is structurally almost identical to the analyte, it co-elutes and exhibits similar behavior during sample extraction, chromatography, and ionization, which helps to correct for variability in the analytical process.[1]

Q2: What is isotopic purity and why is it critical for an internal standard like this compound?

Isotopic purity refers to the percentage of the internal standard that is fully labeled with the stable isotope (in this case, deuterium). High isotopic purity (typically >98%) is crucial because low purity can lead to several analytical issues. The primary concern is the presence of unlabeled (S)-Atenolol (d0) as an impurity within the this compound standard.[2][3] This unlabeled analyte contributes to the signal of the substance being measured, leading to inaccurate and unreliable results.[2]

Q3: What are the acceptable levels of isotopic purity for deuterated standards in regulated bioanalysis?

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of stable isotope-labeled internal standards whenever possible for mass spectrometry-based assays.[4] While specific acceptance criteria for isotopic purity are not rigidly defined in all guidelines, it is a critical parameter to assess during method development and validation. Generally, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantitation (LLOQ) should be minimal, typically not more than 20% of the LLOQ response.[2] High-quality deuterated standards often have an isotopic purity of 98% or greater.

Troubleshooting Guide

Issue 1: Inaccurate quantification and positive bias in my atenolol assay.

If you are observing consistently higher than expected concentrations of atenolol, especially at the lower end of your calibration curve, it could be due to low isotopic purity of your this compound internal standard.

Root Cause Analysis:

The primary cause of this inaccuracy is the presence of unlabeled atenolol (d0) as an impurity in the deuterated internal standard.[2][3] This unlabeled analyte contributes to the overall signal of the analyte of interest, leading to an overestimation of its concentration. This phenomenon is often referred to as "crosstalk" or isotopic contribution.[3]

Troubleshooting Workflow:

start Inaccurate Results (Positive Bias) check_is_purity Step 1: Evaluate IS Purity start->check_is_purity prepare_is_solution Prepare a solution of this compound only check_is_purity->prepare_is_solution analyze_is_solution Analyze and monitor the mass transition of unlabeled (S)-Atenolol prepare_is_solution->analyze_is_solution signal_detected Signal Detected in Analyte Channel? analyze_is_solution->signal_detected confirm_impurity Conclusion: IS contains unlabeled analyte impurity. signal_detected->confirm_impurity Yes no_signal Impurity is not the primary issue. Investigate other sources of error. signal_detected->no_signal No mitigation Step 2: Mitigation Strategies confirm_impurity->mitigation new_is Source a new batch of this compound with higher isotopic purity mitigation->new_is adjust_concentration Increase the concentration of the internal standard mitigation->adjust_concentration revalidate Re-validate the assay with the chosen mitigation strategy new_is->revalidate adjust_concentration->revalidate start Non-Linear Calibration Curve check_crosstalk Step 1: Assess Analyte-to-IS Crosstalk start->check_crosstalk prepare_standards Prepare calibration standards without internal standard check_crosstalk->prepare_standards analyze_standards Analyze and monitor the mass transition of the internal standard prepare_standards->analyze_standards signal_detected Signal in IS channel increases with analyte concentration? analyze_standards->signal_detected confirm_crosstalk Conclusion: Isotopic crosstalk from analyte to IS is confirmed. signal_detected->confirm_crosstalk Yes no_crosstalk Crosstalk is not the primary issue. Investigate other causes of non-linearity. signal_detected->no_crosstalk No mitigation Step 2: Mitigation Strategies confirm_crosstalk->mitigation increase_is_conc Increase internal standard concentration mitigation->increase_is_conc use_nonlinear_fit Use a non-linear calibration fit (e.g., quadratic) mitigation->use_nonlinear_fit revalidate Re-validate the assay with the chosen mitigation strategy increase_is_conc->revalidate use_nonlinear_fit->revalidate

References

Ion suppression effects on (S)-Atenolol-d7 ionization efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression effects on (S)-Atenolol-d7 ionization efficiency during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect that occurs during liquid chromatography-mass spectrometry (LC-MS) analysis. It is a reduction in the ionization efficiency of the target analyte, in this case, this compound, due to the presence of co-eluting interfering compounds from the sample matrix.[1][2] This can lead to inaccurate and unreliable quantitative results, including decreased sensitivity and poor reproducibility.[3]

Q2: What are the common causes of ion suppression for this compound?

A2: Ion suppression for this compound can be caused by a variety of endogenous and exogenous substances that co-elute with the analyte. Common sources include:

  • Endogenous matrix components: Phospholipids, salts, proteins, and other biological molecules from plasma, blood, or tissue samples are major contributors.[4][5]

  • Exogenous substances: These can be introduced during sample collection and preparation. Examples include plasticizers from collection tubes, mobile phase additives, and ion-pairing agents.[3][6]

  • High concentrations of other drugs or metabolites: If other medications are present in the sample, they can compete with this compound for ionization.[4]

  • Column bleed: Hydrolysis products from the LC column's stationary phase can also cause ion suppression.[6]

Q3: How can I detect ion suppression in my this compound analysis?

A3: There are several experimental methods to detect and evaluate ion suppression:

  • Post-column infusion: A solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix sample is then injected. A dip in the constant signal baseline of this compound indicates the retention time at which ion-suppressing components are eluting.[1][4]

  • Matrix effect calculation: The peak area of this compound in a post-extraction spiked blank matrix sample is compared to the peak area of this compound in a neat solvent solution at the same concentration. A lower response in the matrix sample indicates ion suppression.[1] The matrix factor can be calculated, where a value less than 1 signifies suppression.[6]

  • Internal Standard Response Monitoring: A stable isotope-labeled internal standard like this compound is expected to have a consistent response across all samples. Significant variation in its peak area can indicate the presence of ion suppression. However, it's important to note that a high concentration of the internal standard itself can cause ion suppression.[3]

Q4: Can using a deuterated internal standard like this compound completely eliminate ion suppression effects?

A4: While using a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for matrix effects, it may not completely eliminate them. The underlying assumption is that the analyte and the internal standard co-elute and experience the same degree of ion suppression.[3] However, chromatographic separation differences, even minor ones, can lead to differential ion suppression. Therefore, it is still crucial to minimize ion suppression as much as possible through proper sample preparation and chromatographic optimization.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues related to ion suppression of this compound.

Issue 1: Low or Inconsistent this compound Signal Intensity
Possible Cause Troubleshooting Step Expected Outcome
Co-eluting Matrix Components 1. Optimize Chromatographic Separation: Modify the gradient, mobile phase composition, or use a different column chemistry (e.g., C18, HILIC) to separate this compound from interfering peaks.[3][7] 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a broader range of interferences compared to simple protein precipitation.[8]Improved signal intensity and consistency. A stable baseline around the this compound peak.
High Concentration of Interferents 1. Dilute the Sample: A simple dilution of the sample can reduce the concentration of interfering species, thereby lessening their impact on ionization.[3]Increased signal-to-noise ratio, although overall signal intensity might decrease.
Ion Source Contamination 1. Clean the Mass Spectrometer Ion Source: Follow the manufacturer's instructions for cleaning the ion source components (e.g., capillary, skimmer).Restoration of normal signal intensity and stability.
Issue 2: Poor Reproducibility and Accuracy
Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Effects Between Samples 1. Use Matrix-Matched Calibrators and Quality Controls: Prepare calibration standards and QCs in the same biological matrix as the study samples to ensure that they are affected by ion suppression in a similar manner.[3]Improved accuracy and precision of the quantitative results.
Inadequate Internal Standard Concentration 1. Optimize Internal Standard Concentration: An excessively high concentration of this compound can cause self-suppression.[3] Evaluate a range of concentrations to find the optimal level that provides a stable signal without impacting the analyte's ionization.Consistent internal standard response and improved accuracy.

Quantitative Data on Ion Suppression

The following table summarizes reported data on the recovery and matrix effect for atenolol, which can be indicative of the potential for ion suppression for its deuterated analog, this compound.

ParameterMatrixSample PreparationValueReference
Recovery Dried Plasma SpotsProtein Precipitation62.9% - 81.0%[9]
Matrix Effect Dried Plasma SpotsProtein Precipitation65.4% - 79.4%[9]
Extraction Efficiency Postmortem Fluid and TissueNot specified58% - 82%[10]
Recovery WastewaterNot specified67% - 106%[11]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spiking
  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the mobile phase or a reconstitution solvent.

    • Set B (Post-extraction Spiked Matrix): Extract a blank biological matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the same known amount of this compound into the final, extracted matrix.

  • Analyze both sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Effect (ME): ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

Protocol 2: Post-Column Infusion for Identifying Ion Suppression Zones
  • Set up a post-column infusion system:

    • Use a syringe pump to deliver a constant flow of a standard solution of this compound.

    • Connect the syringe pump outlet to a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • Infuse the this compound solution at a constant flow rate while the LC is running with the mobile phase gradient. This will establish a stable baseline signal for this compound.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the this compound signal: Any significant drop in the baseline signal indicates the retention times at which matrix components are eluting and causing ion suppression.

Visualizations

IonSuppressionWorkflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_interference Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (PPT, LLE, or SPE) LC_Column LC Column Extraction->LC_Column Spike->Extraction Ion_Source Ion Source (ESI) LC_Column->Ion_Source Mass_Analyzer Mass Analyzer Ion_Source->Mass_Analyzer Detector Detector Ion_Source->Detector Ion Suppression (Reduced Signal) Mass_Analyzer->Detector Interferents Matrix Interferents Interferents->Ion_Source Co-elution

Caption: Experimental workflow illustrating how co-eluting matrix interferents can cause ion suppression in the ion source, leading to a reduced signal for this compound.

Troubleshooting_Logic Start Problem: Low/Inconsistent This compound Signal Check_Chromatography Review Chromatogram: Co-elution of Peaks? Start->Check_Chromatography Optimize_LC Optimize LC Method: - Change Gradient - Different Column Check_Chromatography->Optimize_LC Yes Check_IS_Response Consistent IS Response Across Samples? Check_Chromatography->Check_IS_Response No Improve_SamplePrep Enhance Sample Prep: - SPE - LLE Optimize_LC->Improve_SamplePrep Resolved Problem Resolved Improve_SamplePrep->Resolved Use_MatrixMatched Use Matrix-Matched Calibrators & QCs Check_IS_Response->Use_MatrixMatched No Check_System Clean Ion Source & Check for Leaks Check_IS_Response->Check_System Yes, but still low Use_MatrixMatched->Resolved Check_System->Resolved

References

Technical Support Center: (S)-Atenolol-d7 Calibration Curve Non-Linearity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues with calibration curve non-linearity during the analysis of (S)-Atenolol-d7.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of non-linearity in my this compound calibration curve, even when using a deuterated internal standard?

A1: Non-linearity in calibration curves, even with a deuterated internal standard like this compound, can stem from several factors. At high analyte concentrations, common causes include detector saturation or ion suppression due to competition for ionization in the mass spectrometer source.[1][2][3] The formation of analyte multimers (e.g., dimers) at these high concentrations can also lead to a non-linear response. Additionally, the concentration of the internal standard itself can influence the linearity of the response ratio.

Q2: My this compound internal standard doesn't seem to be compensating for variability in my samples. What could be the reason?

A2: This issue is often due to "differential matrix effects," where the analyte and the deuterated internal standard are affected differently by the sample matrix.[4] A primary cause for this is a slight difference in their chromatographic retention times. Even a small separation can expose the analyte and the internal standard to different matrix components as they elute, leading to varied degrees of ion suppression or enhancement.[4]

Q3: Can the position of the deuterium labels on my this compound internal standard affect my results?

A3: Yes, the position and stability of the deuterium labels are critical. If deuterium atoms are in chemically labile positions, they can undergo back-exchange with protons from the solvent or matrix.[5] This can lead to a loss of the isotopic label, compromising the accuracy of the assay. It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions.

Q4: I'm observing a signal for the unlabeled (S)-Atenolol in my blank samples that are only spiked with the deuterated internal standard. What is happening?

A4: This phenomenon is likely due to either isotopic contribution from the analyte to the internal standard channel (crosstalk) or the presence of unlabeled analyte as an impurity in the internal standard material.[5] Crosstalk can occur when the naturally occurring heavy isotopes of the analyte contribute to the mass spectrometric signal of the deuterated internal standard, especially if the mass difference is small.[5]

Troubleshooting Guides

Issue 1: Non-Linearity at High Concentrations

This guide will help you diagnose and resolve non-linearity that is specifically observed at the upper end of your calibration curve for (S)-Atenolol.

Troubleshooting Workflow

cluster_0 Troubleshooting Non-Linearity at High Concentrations A Observe Non-Linearity at High Concentrations B Hypothesis 1: Detector Saturation A->B C Hypothesis 2: Ion Suppression A->C D Hypothesis 3: Multimer Formation A->D E Experiment: Dilute High Concentration Standards B->E F Experiment: Reduce Injection Volume C->F G Experiment: Optimize MS Source Parameters D->G H Result: Linearity Improves E->H I Result: Linearity Does Not Improve E->I F->H F->I G->H G->I J Action: Adjust Calibration Range or Use Quadratic Curve Fit H->J K Action: Further Investigate Matrix Effects I->K cluster_1 Troubleshooting Inconsistent Internal Standard Response A Observe Inconsistent IS Response B Hypothesis 1: Differential Matrix Effects A->B C Hypothesis 2: IS Instability A->C D Hypothesis 3: Inconsistent Sample Prep A->D E Experiment: Assess Co-elution of Analyte and IS B->E F Experiment: Evaluate IS Stability in Matrix C->F G Experiment: Review Sample Preparation SOP D->G H Result: Analyte and IS Partially Separated E->H I Result: IS Signal Degrades Over Time F->I L Action: Re-train on Sample Prep G->L J Action: Modify Chromatography H->J K Action: Prepare Fresh IS Solutions I->K

References

Validation & Comparative

Bioanalytical method validation for atenolol using (S)-Atenolol-d7.

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Analysis of LC-MS/MS Methods Utilizing (S)-Atenolol-d7, Pantoprazole, and Metoprolol as Internal Standards

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of atenolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicological studies. The choice of internal standard is a critical factor influencing the accuracy and precision of a bioanalytical method. This guide provides an objective comparison of three distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of atenolol in human plasma, each employing a different internal standard: the stable isotope-labeled this compound, and two structurally unrelated compounds, pantoprazole and metoprolol.

This comparison encompasses a detailed breakdown of their experimental protocols and a summary of their validation performance, offering a comprehensive resource to assist in the selection of the most appropriate method for specific research needs.

Performance Comparison of Bioanalytical Methods

The selection of an internal standard is a pivotal decision in the development of a robust bioanalytical method. A suitable internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability. Here, we compare a method using a stable isotope-labeled internal standard, this compound, against two methods that use structurally unrelated internal standards, pantoprazole and metoprolol.

Validation ParameterMethod 1: this compound ISMethod 2: Pantoprazole ISMethod 3: Metoprolol IS
Linearity Range (ng/mL) 1.6 - 3200[1]200 - 12000[2]5 - 150[3]
Correlation Coefficient (r²) > 0.995[1]> 0.990.999
Lower Limit of Quantification (LLOQ) (ng/mL) 1.6[1]200[2]5[3]
Accuracy (% Bias) Within ±15%Within ±5%[2]< 5.5%[3]
Precision (% CV) < 15%< 5%[2]< 6.1%[3]
Recovery (%) 58 - 82[1]98.55[2]98.4[3]
Stability (Freeze-Thaw) StableStableStable
Stability (Short-Term) StableStableStable
Stability (Long-Term) Stable for at least 12 months in methanol[1]Not explicitly statedNot explicitly stated

Note: The data presented is a synthesis of information from multiple sources. Direct comparison should be made with caution as experimental conditions may vary between studies.

Experimental Protocols

Detailed methodologies for the three compared bioanalytical methods are outlined below. These protocols cover the critical steps from sample preparation to LC-MS/MS analysis.

Method 1: this compound as Internal Standard

This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard in quantitative bioanalysis due to its ability to track the analyte of interest with high fidelity through extraction and ionization processes.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Conditioning: SPE cartridges (e.g., C18) are conditioned sequentially with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: 500 µL of human plasma, spiked with this compound internal standard solution, is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interfering matrix components.

  • Elution: Atenolol and the internal standard are eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in 100 µL of the mobile phase.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).

  • Mobile Phase: A gradient elution is employed using:

    • Solvent A: 10 mM formic acid in water.

    • Solvent B: Methanol.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry

  • Ionization: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Atenolol: m/z 267 → 145[4]

    • This compound: m/z 274.3 → [Daughter ion to be specified based on experimental data]

Method 2: Pantoprazole as Internal Standard

This method employs pantoprazole, a proton pump inhibitor, as the internal standard. While not structurally similar to atenolol, its chromatographic and ionization characteristics are suitable for this application.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Samprep SPE columns C18 (50µg, 70A) are used.[2]

  • The specific conditioning, loading, washing, and elution steps follow a standard SPE protocol for basic compounds on a C18 sorbent.

2. Liquid Chromatography

  • Column: Phenomenex C18 column.[2]

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 0.5% formic acid in water.[2]

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometry

  • Ionization: ESI+.

  • Detection Mode: MRM.

  • MRM Transitions:

    • Atenolol: m/z 267.00 → [Daughter ion to be specified based on experimental data][2]

    • Pantoprazole: m/z 384.00 → [Daughter ion to be specified based on experimental data][2]

Method 3: Metoprolol as Internal Standard

Metoprolol, another beta-blocker, is used as the internal standard in this method. Its structural similarity to atenolol can be advantageous in mimicking its behavior during analysis.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 500 µL of plasma, add the metoprolol internal standard solution.

  • Add a suitable organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane).

  • Vortex to mix and then centrifuge to separate the layers.

  • The organic layer is transferred to a clean tube and evaporated to dryness.

  • The residue is reconstituted in the mobile phase.

2. Liquid Chromatography

  • Column: ODS analytical column (100 mm x 2.1 mm, 3 µm).[4]

  • Mobile Phase: A gradient elution with 10 mM formic acid and methanol.[4]

  • Flow Rate: 0.2 mL/min.[4]

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometry

  • Ionization: Turbo-ion spray in positive mode.[4]

  • Detection Mode: MRM.

  • MRM Transitions:

    • Atenolol: m/z 267 → 145[4]

    • Metoprolol: [Parent ion → Daughter ion to be specified based on experimental data]

Visualizing the Bioanalytical Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key stages of the bioanalytical method for atenolol using this compound as the internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound IS Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Data_Analysis Data Analysis & Reporting Quantification->Data_Analysis

Caption: Experimental workflow for atenolol bioanalysis.

SPE_Process Condition 1. Condition SPE Cartridge (Methanol, Water) Load 2. Load Plasma Sample (+ IS) Condition->Load Wash 3. Wash (Remove Interferences) Load->Wash Elute 4. Elute Atenolol & IS (Methanol) Wash->Elute

Caption: Solid-Phase Extraction (SPE) workflow.

References

The Gold Standard vs. The Structural Analog: A Comparative Guide to Internal Standards for (S)-Atenolol-d7 Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of an analyte. This is particularly true for the analysis of chiral compounds like (S)-Atenolol, a beta-blocker used to treat cardiovascular diseases. The use of a stable isotope-labeled internal standard, such as (S)-Atenolol-d7, is often considered the "gold standard." However, structural analogs also present a viable, and often more cost-effective, alternative. This guide provides an objective comparison of this compound with a structural analog internal standard, supported by experimental data, to aid researchers in making an informed decision for their analytical needs.

The Ideal Internal Standard: A Brief Overview

An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[1] This mimicry allows it to compensate for variations in extraction efficiency, injection volume, and matrix effects, ultimately leading to more accurate and precise results.[1] The two primary choices for an internal standard are a stable isotope-labeled (SIL) version of the analyte, like this compound, or a structural analog, a different molecule with similar chemical properties.

Head-to-Head: Performance Data

It is crucial to note that the following data is compiled from different studies, and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Performance Comparison of this compound (Deuterated IS) vs. Structural Analog IS
Performance MetricThis compound (Deuterated IS)Structural Analog IS (Metoprolol)Structural Analog IS (Pindolol)
Linearity (r²) > 0.99[2]> 0.995[3]> 0.999[4]
Accuracy (% Bias) Within ±15%[2]90.66% to 98.15%[5]Not explicitly stated
Precision (%RSD) < 15%[2]< 10.9%[3]< 6.1% (Intra-day)
Recovery (%) Not explicitly stated85.3% - 92.1%[5]98.4%
Matrix Effect Generally minimized89% (considered acceptable)[6]Not explicitly stated

General Performance of Deuterated vs. Structural Analog Internal Standards (Non-Atenolol Specific Study)

To illustrate the typical performance differences observed in a controlled study, data from a comparative analysis of a deuterated and a structural analog internal standard for the anticancer agent kahalalide F is presented below. This provides a strong indication of the advantages a deuterated standard can offer.

Table 2: Comparative Performance of a Deuterated vs. Structural Analog IS for Kahalalide F
Internal Standard TypeMean Bias (%)Standard Deviation (%)
Structural Analog 96.88.6
Deuterated (D8) Standard 100.37.6
Data from a study on the analysis of kahalalide F, demonstrating a significant improvement in both precision and accuracy with a deuterated internal standard.[7]

The data suggests that while both types of internal standards can provide acceptable linearity, deuterated standards often exhibit superior performance in terms of accuracy and precision due to their ability to more effectively compensate for matrix effects and other sources of analytical variability.[7][8]

Experimental Methodologies

Detailed experimental protocols are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of atenolol using either this compound or a structural analog as the internal standard.

LC-MS/MS Method using this compound Internal Standard

This method is adapted from a study on the simultaneous estimation of amlodipine and atenolol in human plasma.[2]

  • Sample Preparation:

    • To 200 µL of human plasma, add the internal standard solution (this compound).

    • Perform solid-phase extraction (SPE) for sample clean-up.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 analytical column.

    • Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer (e.g., ammonium formate).

    • Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Atenolol: Precursor ion → Product ion (e.g., m/z 267.2 → 145.1)

      • Atenolol-d7: Precursor ion → Product ion (e.g., m/z 274.2 → 152.1)

HPLC Method using a Structural Analog (Pindolol) Internal Standard

This method is based on a stability-indicating HPLC method for the determination of atenolol.

  • Sample Preparation:

    • Prepare a stock solution of atenolol and the internal standard (pindolol) in a suitable solvent (e.g., methanol).

    • For calibration standards, add a fixed concentration of the internal standard to varying concentrations of the atenolol standard.

    • For samples, add the internal standard solution to the sample solution.

  • Chromatographic Conditions:

    • Column: C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20:20:60 v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a specified wavelength (e.g., 226 nm).

    • Injection Volume: 20 µL.

Visualizing the Workflow and Rationale

To better understand the processes and logical relationships involved, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard (this compound or Structural Analog) Plasma->Spike_IS Extraction Solid-Phase or Liquid-Liquid Extraction Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC LC Separation Evap_Recon->LC MS MS/MS Detection LC->MS Quant Quantification (Analyte/IS Ratio) MS->Quant Result Final Concentration Quant->Result

A typical bioanalytical workflow for atenolol quantification.

Logical_Relationship Analyte Atenolol Variability Analytical Variability (Matrix Effects, Extraction Loss) Analyte->Variability IS_Deuterated This compound (Deuterated IS) IS_Deuterated->Variability Similar Behavior Correction Correction Factor IS_Deuterated->Correction IS_Analog Structural Analog IS (e.g., Metoprolol) IS_Analog->Variability Less Similar Behavior IS_Analog->Correction Variability->Correction Accurate_Result Accurate & Precise Quantification Correction->Accurate_Result Atenolol_Signaling_Pathway Catecholamines Norepinephrine / Epinephrine Beta1_Receptor β1-Adrenergic Receptor Catecholamines->Beta1_Receptor G_Protein Gs Protein Activation Beta1_Receptor->G_Protein Atenolol (S)-Atenolol Atenolol->Beta1_Receptor Blocks Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Calcium_Channels ↑ Ca²⁺ Influx PKA->Calcium_Channels Cardiac_Effects ↑ Heart Rate ↑ Contractility ↑ Conduction Velocity Calcium_Channels->Cardiac_Effects

References

Cross-validation of atenolol assays between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the cross-validation of analytical assays for the quantification of atenenol between different laboratories. Ensuring consistency and comparability of results across multiple sites is critical for robust drug development, multi-center clinical trials, and post-market surveillance. This document outlines the key performance parameters to be compared, provides detailed experimental protocols, and offers a logical framework for data analysis and interpretation.

Introduction to Inter-Laboratory Cross-Validation

Inter-laboratory validation, also known as a round-robin or collaborative study, is the process of confirming that a specific analytical method will produce comparable results in different laboratories. It is a critical step to ensure the transferability and ruggedness of an assay. The goal is to identify and understand any potential systemic bias between laboratories and to ensure that the method is sufficiently robust to withstand minor variations in environmental conditions, equipment, and personnel.

Commonly Employed Analytical Techniques for Atenolol Quantification

Several analytical methods are routinely used for the quantification of atenolol in various matrices, including pharmaceutical formulations and biological fluids.[1][2] The most common of these are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

  • High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the determination of atenolol in pharmaceutical formulations.[1] It offers high sensitivity, precision, and the ability to separate atenolol from potential interfering substances.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method combines the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry.[1] It is particularly useful for quantifying atenolol in complex biological matrices like plasma.[1]

  • UV-Visible Spectrophotometry: This is a simpler and more cost-effective method for the determination of atenolol in pharmaceutical products.[1] However, it may be less specific than chromatographic methods.[1]

Key Performance Parameters for Comparison

The following tables summarize the key performance parameters that should be evaluated and compared during an inter-laboratory cross-validation study. The data presented are representative values derived from single-laboratory validation studies and serve as a benchmark for what to expect.

Table 1: Comparison of Linearity and Range

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 0.05 - 10 µg/mL[3]5 - 1000 ng/mL[4]2 - 10 µg/mL[5]
Correlation Coefficient (r²) > 0.999[6]> 0.995[7]> 0.999[5][8]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Accuracy (% Recovery) 99.0%[6]98.0 - 102.0%[9]99.5 ± 0.16%[5]
Intra-day Precision (%RSD) < 1%[10]< 15%[4]< 2%[11]
Inter-day Precision (%RSD) < 2%[9]< 15%[4]< 2%[11]

Table 3: Comparison of Sensitivity

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) 0.01 µg/mL[3]0.1 - 0.5 ng/mL[7]0.22 µg/mL[2][8]
Limit of Quantitation (LOQ) 0.03 µg/mL[3]0.1 - 0.5 ng/mL[7]0.66 µg/mL[2][8]

Experimental Protocol for Cross-Validation

A detailed protocol should be established and agreed upon by all participating laboratories before the commencement of the study. This ensures that the method is performed as uniformly as possible.

Study Coordinator

A central study coordinator should be designated to prepare and distribute the samples, collect and analyze the data, and manage communication between the participating laboratories.

Sample Preparation and Distribution
  • The study coordinator will prepare a set of identical samples. These should include:

    • Atenolol standard of known purity.

    • At least three validation samples with different known concentrations of atenolol (low, medium, and high).

    • A blank matrix sample.

  • Samples should be aliquoted, coded, and distributed to each participating laboratory under appropriate storage and shipping conditions.

Analytical Procedure

Each laboratory must adhere strictly to the pre-defined analytical method protocol. Any deviations must be documented and reported to the study coordinator. The protocol should detail:

  • Instrumentation and Columns: Specifics of the HPLC, LC-MS/MS, or spectrophotometer, including the analytical column for chromatographic methods.

  • Reagents and Standards: Preparation of mobile phases, buffers, and standard solutions.

  • Sample Preparation: Detailed steps for the extraction of atenolol from the provided matrix.

  • Instrumental Parameters: Flow rate, injection volume, detection wavelength (for HPLC and UV-Vis), and mass spectrometric conditions (for LC-MS/MS).

  • Calibration: Procedure for generating the calibration curve.

  • Data Acquisition and Processing: Software and integration parameters to be used.

Data Reporting

Each laboratory should report the following data to the study coordinator:

  • Raw data, including chromatograms or spectra.

  • Calibration curve data (equation and correlation coefficient).

  • Calculated concentrations for each of the three validation samples, reported in triplicate.

  • Calculated LOD and LOQ.

  • A summary of any deviations from the protocol.

Data Analysis and Acceptance Criteria

The study coordinator will perform a statistical analysis of the data submitted by all laboratories. The objective is to assess the inter-laboratory variability and to determine if the method performs consistently across all sites.

  • Repeatability (Intra-laboratory precision): The precision of each individual laboratory is assessed.

  • Reproducibility (Inter-laboratory precision): The precision between laboratories is calculated. This is a key indicator of the method's ruggedness.

  • Statistical Analysis: Analysis of variance (ANOVA) is a suitable statistical method to compare the means and variances of the results from the different laboratories.

  • Acceptance Criteria: The acceptance criteria should be pre-defined. Typically, the Relative Standard Deviation (RSD) for the reproducibility of the assay across all laboratories should be within a pre-specified limit (e.g., ≤15-20%). The mean concentration reported by each laboratory for the validation samples should also be within a certain percentage (e.g., ±15%) of the known concentration.

Visualizations

Workflow for Inter-Laboratory Cross-Validation

Inter-Laboratory Cross-Validation Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Analysis & Reporting A Define Study Protocol & Acceptance Criteria B Appoint Study Coordinator A->B C Prepare & Distribute Samples (Standards, QCs, Blanks) B->C D Lab 1: Perform Assay C->D Ship Samples E Lab 2: Perform Assay C->E Ship Samples F Lab n: Perform Assay C->F Ship Samples G Submit Data to Coordinator D->G Report Results E->G Report Results F->G Report Results H Statistical Analysis (Repeatability, Reproducibility) G->H I Final Report & Comparison Against Acceptance Criteria H->I

Caption: Workflow for conducting an inter-laboratory cross-validation study for an atenolol assay.

Logical Relationship of Validation Parameters

Validation_Parameters_Relationship cluster_core Core Method Performance cluster_interlab Inter-Laboratory Assessment Linearity Linearity Range, r² Overall_Validation Overall Method Validation Linearity->Overall_Validation Accuracy Accuracy % Recovery Accuracy->Overall_Validation Precision Precision Intra-day %RSD Inter-day %RSD Repeatability Repeatability Within-Lab Precision Precision->Repeatability Sensitivity Sensitivity LOD, LOQ Sensitivity->Overall_Validation Reproducibility Reproducibility Between-Lab Precision Repeatability->Reproducibility Reproducibility->Overall_Validation

References

(S)-Atenolol-d7: A Comparative Guide to Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical assays, the pursuit of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methods for the quantification of atenolol, with a particular focus on the use of (S)-Atenolol-d7 as an internal standard. Through the presentation of experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their analytical needs.

The Critical Role of Internal Standards in Atenolol Analysis

Atenolol, a beta-blocker commonly prescribed for cardiovascular conditions, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is responsible for the majority of the therapeutic activity. Consequently, stereoselective analytical methods are often required to accurately determine its concentration in biological matrices. The use of an appropriate internal standard (IS) is crucial to correct for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Deuterated stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry-based bioanalysis. Their physicochemical properties are nearly identical to the analyte of interest, leading to similar behavior during extraction, chromatography, and ionization. This co-elution and co-ionization minimize the impact of matrix effects and other sources of analytical variability.

Performance Comparison: this compound vs. Alternative Internal Standards

While this compound is often the preferred internal standard for atenolol analysis, other compounds have also been successfully employed. This section compares the performance of methods using this compound with those utilizing structurally similar analogs like metoprolol, pindolol, and pantoprazole. The following tables summarize the validation parameters from various studies.

Table 1: Method Performance using this compound as Internal Standard

Analyte(s)MatrixMethodLinearity (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
AtenololDried Blood SpotLC-HRMS25 - 1500Within ±5%≤ 5%96 ± 5%
Atenolol, Metoprolol, PropranololPostmortem Fluids/TissuesLC/MS/MS1.6 - 3200Not specifiedNot specified58 - 82%

Table 2: Method Performance using Alternative Internal Standards

Internal StandardAnalyte(s)MatrixMethodLinearity (ng/mL)Accuracy (% of nominal)Precision (%RSD)Recovery (%)
MetoprololAtenolol, CeliprololHuman PlasmaLC-MS/MS2.5 - 250 (Atenolol)Not specifiedNot specifiedNot specified
PindololAtenololPharmaceutical PreparationsHPLC-UV0.05 - 10 (µg/mL)100.14 ± 1.04 to 100.75 ± 0.67Not specifiedNot specified
PantoprazoleAtenololHuman PlasmaLC-MS200 - 12000Within 5%Within 5%98.55%[1][2]

Discussion:

The data presented highlights that while methods using alternative internal standards can achieve acceptable levels of accuracy and precision, the use of a deuterated internal standard like this compound generally offers superior performance, particularly in complex matrices like blood. The near-identical chemical nature of this compound to the analyte ensures that it effectively compensates for variations throughout the analytical process, leading to highly reliable and reproducible results. Methods using alternative standards may be more susceptible to differential matrix effects and variations in extraction recovery, which can compromise data quality.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of atenolol using different internal standards.

Protocol 1: LC-HRMS Analysis of Atenolol in Dried Blood Spots using Atenolol-d7

1. Sample Preparation:

  • Spike whole blood with known concentrations of atenolol standards.
  • Spot 30 µL of the spiked blood onto a specimen collection card and allow to dry.
  • Punch a 5mm disc from the dried blood spot.
  • Extract the disc with a methanol:water (60:40, v/v) solution containing Atenolol-d7 as the internal standard.
  • Vortex, sonicate, and centrifuge the extract.

2. Chromatographic Conditions:

  • Column: Ascentis Express C18 (100mm × 2.1mm)
  • Mobile Phase: Gradient elution with a suitable mobile phase.
  • Flow Rate: 0.2 mL/min
  • Column Temperature: 30 °C

3. Mass Spectrometric Detection:

  • Ionization Mode: Electrospray Positive Ion (ESI+)
  • Target Ions: m/z 267.1703 for atenolol and 274.2143 for Atenolol-d7.

Protocol 2: LC-MS/MS Analysis of Atenolol and Celiprolol in Human Plasma using Metoprolol

1. Sample Preparation:

  • To 500 µL of human plasma, add metoprolol as the internal standard.
  • Perform solid-phase extraction (SPE) using strong cation exchange (SCX) cartridge columns for selective extraction.

2. Chromatographic Conditions:

  • Column: ODS analytical column (100 mm length × 2.1 mm id, 3 µm)
  • Mobile Phase: Gradient elution with 10 mM formic acid and methanol.
  • Flow Rate: 0.2 mL/min

3. Mass Spectrometric Detection:

  • Ionization Mode: Turbo-ion spray in positive mode.
  • Detection: Triple quadrupole mass spectrometer using selected reaction monitoring (SRM).
  • Transitions: m/z 267 to m/z 145 for atenolol.

Protocol 3: HPLC-UV Analysis of Atenolol in Pharmaceutical Preparations using Pindolol

1. Sample Preparation:

  • Accurately weigh and dissolve the pharmaceutical preparation in a suitable solvent to create a stock solution.
  • Prepare working standard solutions of atenolol and a stock solution of pindolol (internal standard).
  • Create a series of calibration standards by spiking known concentrations of atenolol with a fixed concentration of pindolol.

2. Chromatographic Conditions:

  • Column: C8 Column (250 mm × 4.6 mm i.d., 5 µm)
  • Mobile Phase: Acetonitrile:methanol:0.02 M phosphate buffer, pH 5 (20:20:60)
  • Flow Rate: 1 mL/min
  • Detection: UV at 226 nm

Visualizing the Workflow and Key Considerations

To further clarify the analytical process and the factors influencing its accuracy and precision, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Matrix Biological Matrix (e.g., Plasma, Blood) Spike_IS Spike with This compound (IS) Matrix->Spike_IS Extraction Extraction (SPE or LLE) Spike_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Injection into LC System Evaporation->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Spectrometric Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: Experimental workflow for bioanalysis of (S)-Atenolol using this compound.

logical_relationship cluster_factors Influencing Factors Accuracy_Precision High Accuracy & Precision IS_Choice Internal Standard Choice (Deuterated vs. Analog) IS_Choice->Accuracy_Precision Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Accuracy_Precision Method_Validation Thorough Method Validation Method_Validation->Accuracy_Precision Sample_Prep Sample Preparation Technique Sample_Prep->Accuracy_Precision Instrument_Performance Instrument Performance Instrument_Performance->Accuracy_Precision

Caption: Factors influencing the accuracy and precision of bioanalytical methods.

Conclusion

The selection of an appropriate internal standard is a critical determinant of the accuracy and precision of bioanalytical methods for (S)-atenolol. While structurally similar analogs can provide acceptable results, the use of a deuterated internal standard, this compound, is strongly recommended for achieving the highest level of data quality and reliability. Its ability to mimic the behavior of the analyte throughout the analytical process effectively minimizes variability and ensures robust and defensible results, which are essential in research and drug development. This guide provides the necessary data and protocols to assist scientists in selecting and implementing the most appropriate analytical strategy for their specific needs.

References

A Comparative Guide to Linearity and Range Determination for Atenolol Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of active pharmaceutical ingredients (APIs) like atenolol is paramount for ensuring product quality, safety, and efficacy. A critical aspect of analytical method validation is the determination of linearity and range, which establishes the relationship between the concentration of an analyte and the analytical instrument's response. This guide provides a comparative overview of various analytical techniques for atenolol quantification, focusing on their linearity and range, supported by experimental data and detailed protocols.

Comparative Analysis of Analytical Methods

The selection of an analytical method for atenolol quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common techniques, while Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE) offer alternative advantages.

Quantitative Data Summary

The following tables summarize the linearity and range data for atenolol quantification using different analytical methods as reported in various studies.

Table 1: Linearity and Range Data for HPLC Methods

Linearity Range (µg/mL)Correlation Coefficient (r²)ColumnMobile PhaseDetection Wavelength (nm)Reference
5 - 401HiQSil C18HS (250 x 4.6 mm, 5 µm)20 mM Ammonium Acetate Buffer (pH 5): Acetonitrile (80:20)273[1]
125 - 3750.9999Purospher RP-18 (250 x 4.6 mm, 5 µm)10 mM Ammonium Acetate Buffer (pH 7.0): Acetonitrile (80:20 v/v)275[2]
30 - 70Not SpecifiedPhenomenox C-18 (250 x 4.6 mm, 5 µm)Methanol: Acetonitrile: Water (40:40:20 v/v), pH 3.0235[3]
0.05 - 10>0.99C8 (250 x 4.6 mm, 5 µm)Acetonitrile: Methanol: 0.02 M Phosphate Buffer, pH 5 (20:20:60)226[4][5]
1.6 - 3.2Not SpecifiedC18 BDS Hypersil (125 x 4.0 mm, 5 µm)Octane-1-Sulphonic acid sodium salt, Tetra-n-butyl ammonium hydrogen Sulphate in Tetrahydrofuran, Methanol, and Potassium dihydrogen phosphate solutionNot Specified[6]
5 - 150 (ng/mL)>0.99Ace C18Methanol: Water (50:50, v/v) with 0.1% trifluoroacetic acidNot Specified (in plasma)[7]
640 - 960Not SpecifiedC-180.02M KH2PO4 buffer: Methanol: Acetonitrile (60:30:10 v/v)275[8]
25 - 75>0.99Not SpecifiedBuffer, Acetonitrile, and Methanol228[9]

Table 2: Linearity and Range Data for UV-Visible Spectrophotometry Methods

Linearity Range (µg/mL)Correlation Coefficient (r²)SolventDetection Wavelength (nm)Reference
8.28 - 16.600.9986Sodium Acetate Solution226[2]
2 - 100.9999Distilled Water (after reaction)650[10]
5 - 250.9999Not SpecifiedNot Specified[10]
50 - 150Not SpecifiedNot SpecifiedNot Specified[8]
1 - 30Not SpecifiedMethanol224
5 - 400.99790.1N Hydrochloric Acid225
0.5 - 30Not SpecifiedEthanol (after reaction)495[11]
4 - 220.9987Not Specified535[12]

Table 3: Linearity and Range Data for Other Analytical Methods

MethodLinearity RangeCorrelation Coefficient (r²)Key Experimental DetailsReference
LC-MS1.6 - 3200 ng/mLNot SpecifiedGradient elution, positive chemical ionization.[1]
LC-MS/MS200 - 12000 ng/mLNot SpecifiedC18 column, mobile phase: Acetonitrile: 0.5% Formic acid.[13]
LC-MS/MS1 - 800 ng/mL0.9995C-18 column, gradient elution.[14]
HPTLC100 - 600 ng/spot0.9977Mobile phase: n-butanol:water:acetic acid (8:2:0.2 v/v/v).[15]
Capillary ElectrophoresisTwo to three orders of magnitudeNot SpecifiedTris(2,2'-bipyridyl)ruthenium(II) electrochemiluminescence detection.[10]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols for determining the linearity and range of atenolol quantification using HPLC and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a composite based on several cited methods and represents a typical approach.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

2. Reagents and Materials:

  • Atenolol reference standard

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Ammonium acetate

  • Deionized water

  • 0.45 µm membrane filters

3. Preparation of Mobile Phase:

  • Prepare a 20 mM Ammonium Acetate buffer by dissolving the appropriate amount of ammonium acetate in deionized water and adjusting the pH to 5.0 with a suitable acid (e.g., acetic acid).

  • The mobile phase consists of a mixture of the buffer and acetonitrile in a ratio of 80:20 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

4. Preparation of Standard Stock Solution:

  • Accurately weigh about 25 mg of atenolol reference standard and transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.

5. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of at least five calibration standards by serial dilution with the mobile phase to cover the desired concentration range (e.g., 5, 10, 20, 30, and 40 µg/mL).[1]

6. Chromatographic Conditions:

  • Flow rate: 1.0 mL/min

  • Injection volume: 20 µL

  • Column temperature: Ambient

  • Detection wavelength: 273 nm[1]

7. Linearity and Range Determination:

  • Inject each calibration standard in triplicate.

  • Record the peak area for each injection.

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration of atenolol.

  • Perform a linear regression analysis on the data to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The method is considered linear if the r² value is typically ≥ 0.999.

  • The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

UV-Visible Spectrophotometry Method

This protocol is a generalized procedure based on common practices.

1. Instrumentation:

  • UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)

2. Reagents and Materials:

  • Atenolol reference standard

  • Methanol (or other suitable solvent like 0.1N HCl)

3. Preparation of Standard Stock Solution:

  • Accurately weigh about 10 mg of atenolol reference standard and transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the chosen solvent to obtain a stock solution of 100 µg/mL.

4. Preparation of Calibration Standards:

  • From the stock solution, prepare a series of at least five calibration standards by serial dilution with the solvent to cover the desired concentration range (e.g., 5, 10, 15, 20, and 25 µg/mL).

5. Determination of Wavelength of Maximum Absorbance (λmax):

  • Scan one of the standard solutions (e.g., 15 µg/mL) over a UV range (e.g., 200-400 nm) against a solvent blank to determine the λmax. For atenolol in methanol, this is typically around 224 nm or 275 nm.

6. Linearity and Range Determination:

  • Measure the absorbance of each calibration standard at the determined λmax.

  • Construct a calibration curve by plotting the absorbance against the corresponding concentration of atenolol.

  • Perform a linear regression analysis to determine the regression equation and the correlation coefficient (r²). A value of r² ≥ 0.998 is generally considered acceptable.[2]

  • The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that concentration interval.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the linearity and range of an analytical method for atenolol quantification.

G Workflow for Linearity and Range Determination of Atenolol Quantification cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_eval Evaluation prep_std Prepare Atenolol Reference Standard Stock Solution prep_cal Prepare a Series of Calibration Standards (at least 5 levels) prep_std->prep_cal analysis Analyze Each Calibration Standard (e.g., HPLC, UV-Spec) in Replicates prep_cal->analysis record_resp Record Instrument Response (e.g., Peak Area, Absorbance) analysis->record_resp plot_curve Plot Mean Response vs. Concentration (Calibration Curve) record_resp->plot_curve lin_reg Perform Linear Regression Analysis plot_curve->lin_reg eval_corr Evaluate Correlation Coefficient (r²) (Typically ≥ 0.999 for HPLC) lin_reg->eval_corr eval_plot Visually Inspect the Plot for Linearity lin_reg->eval_plot det_range Determine the Linear Range eval_corr->det_range eval_plot->det_range

Caption: Experimental workflow for determining the linearity and range of an analytical method.

References

Stability of Atenolol in Plasma: A Comparative Guide to Bioanalytical Methods Utilizing (S)-Atenolol-d7 and Other Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for determining the stability of atenolol in human plasma, with a particular focus on the use of the stable isotope-labeled internal standard, (S)-Atenolol-d7, versus other common, non-isotopically labeled internal standards. The objective is to furnish researchers with the necessary data and methodologies to make informed decisions for their own bioanalytical assays.

Executive Summary

The stability of an analyte in a biological matrix is a critical parameter in pharmacokinetic and bioequivalence studies. The choice of internal standard can significantly impact the accuracy and precision of these assessments. This guide presents a comparative analysis of atenolol stability data from studies employing a stable isotope-labeled internal standard (atenolol-d7) and those utilizing structurally analogous, non-isotopically labeled internal standards such as metoprolol, procainamide, and nadolol.

The presented data indicates that while atenolol is generally stable under typical laboratory storage and handling conditions, the use of a stable isotope-labeled internal standard like this compound is considered the gold standard. This is due to its ability to more effectively compensate for variability in sample processing and matrix effects, thereby providing more reliable and accurate quantification of the analyte.

Data Presentation: Quantitative Stability of Atenolol in Plasma

The following tables summarize the stability of atenolol in human plasma under various conditions, as reported in different studies. The data is categorized by the type of internal standard used in the analysis.

Table 1: Stability of Atenolol in Plasma using Atenolol-d7 as an Internal Standard

Stability ParameterConditionDurationConcentration Tested (ng/mL)Stability Outcome (% Recovery or Deviation)
Freeze-Thaw Stability3 cycles (-20°C to RT)N/A0.50 (LQC), 400 (HQC)Within ±15% of nominal concentration
Short-Term (Bench-Top) StabilityRoom Temperature6 hours0.50 (LQC), 400 (HQC)Within ±15% of nominal concentration
Long-Term Stability-20°C30 days0.50 (LQC), 400 (HQC)Within ±15% of nominal concentration
Post-Preparative StabilityAutosampler (4°C)24 hours0.50 (LQC), 400 (HQC)Within ±15% of nominal concentration

LQC: Low Quality Control; HQC: High Quality Control; RT: Room Temperature; N/A: Not Applicable. Data synthesized from a study utilizing UPLC-MS/MS.

Table 2: Comparative Stability of Atenolol in Plasma using Non-Isotopically Labeled Internal Standards

Internal StandardStability ParameterConditionDurationConcentration Tested (ng/mL)Stability Outcome (% Error, Deviation, or Recovery)
Metoprolol Bench-Top StabilityRoom Temperature6 hours10 (LQC), 150 (HQC)Within ±15%
Autosampler Stability10°C24 hours10 (LQC), 150 (HQC)Within ±15%
Freeze-Thaw Stability3 cycles (-20°C to RT)N/A10 (LQC), 150 (HQC)Within ±15%
Dry Extract Stability-20°C24 hours10 (LQC), 150 (HQC)Within ±15%
Procainamide Freeze-Thaw Stability3 cyclesN/A50 (LQC), 500 (HQC)Error < 2.23%
Short-Term StabilityRoom Temperature24 hours50 (LQC), 500 (HQC)Error < 2.47%
Nadolol Short-Term (Unprocessed)Room Temperature4 hoursN/A≥ 96%
Long-Term (Unprocessed)-20°C4 weeksN/A≥ 92%
Freeze-Thaw (Unprocessed)3 cyclesN/AN/A≥ 92%
Short-Term (Processed)Room Temperature16 hoursN/A≥ 96%
Long-Term (Processed)-20°C48 hoursN/A≥ 94%

LQC: Low Quality Control; HQC: High Quality Control; RT: Room Temperature; N/A: Not Applicable or Not Specified. Data compiled from multiple studies utilizing HPLC with fluorescence detection or RP-HPLC.[1][2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.

Method 1: UPLC-MS/MS with Atenolol-d7 Internal Standard

  • Sample Preparation: To 100 µL of human plasma, the internal standard (atenolol-d7) is added. The samples are then subjected to solid-phase extraction (SPE) on Phenomenex Strata-X cartridges.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and an aqueous buffer.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions: Specific precursor to product ion transitions for atenolol and atenolol-d7 are monitored.

  • Stability Assessment:

    • Freeze-Thaw: Three cycles of freezing at -20°C and thawing at room temperature.

    • Short-Term: Samples are kept on the bench-top at room temperature for a specified period.

    • Long-Term: Samples are stored at -20°C for an extended duration.

    • Post-Preparative: Extracted samples are stored in the autosampler at a controlled temperature before injection.

Method 2: HPLC with Fluorescence Detection using Procainamide Internal Standard [1]

  • Sample Preparation: To 0.5 mL of plasma, procainamide (internal standard) is added. The samples undergo liquid-liquid extraction with a mixture of n-butanol and n-hexane. The organic layer is then back-extracted into an acidic aqueous phase.[1]

  • Chromatographic Conditions:

    • Column: Cyano analytical column (100 × 4.6 mm i.d., 5 µm particle size).[1]

    • Mobile Phase: Isocratic elution with an aqueous solution containing 5 mM triethylamine, 10 mM phosphoric acid, and 7 mM 1-octanesulfonic acid sodium salt with acetonitrile (60/40, v/v).[1]

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 50 µL.[1]

  • Detection:

    • Fluorescence Detector: Excitation at 229 nm and emission at 309 nm.[1]

  • Stability Assessment:

    • Freeze-Thaw: QC samples at low and high concentrations are subjected to three freeze-thaw cycles.[1]

    • Short-Term: QC samples are kept at room temperature for 24 hours.[1]

Method 3: RP-HPLC with UV Detection using Metoprolol Internal Standard [2]

  • Sample Preparation: Liquid-liquid extraction of plasma samples with an appropriate organic solvent after the addition of metoprolol as the internal standard.[2]

  • Chromatographic Conditions:

    • Column: Ace C18 reverse-phase column.[2]

    • Mobile Phase: Methanol-water (50:50, v/v) containing 0.1% trifluoroacetic acid.[2]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Detection:

    • UV Detector: Wavelength set to an appropriate value for atenolol detection (e.g., 226 nm).

  • Stability Assessment:

    • Bench-Top: Low and high QC samples are kept at room temperature for 6 hours.[2]

    • Autosampler: Low and high QC samples are stored in the autosampler at 10°C for 24 hours.[2]

Visualizations

Logical Diagram: Advantage of Stable Isotope-Labeled Internal Standards

G cluster_0 Bioanalytical Workflow cluster_1 Challenges cluster_2 Internal Standard Comparison cluster_3 Stable Isotope-Labeled IS (this compound) cluster_4 Structural Analog IS (e.g., Metoprolol) Sample Plasma Sample (Atenolol) IS_Addition Addition of Internal Standard Sample->IS_Addition Extraction Sample Extraction IS_Addition->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Variability Process Variability (e.g., recovery, volume) Extraction->Variability Quantification Quantification Analysis->Quantification Matrix Matrix Effects (Ion Suppression/Enhancement) Analysis->Matrix Accurate_Comp Accurate Compensation Variability->Accurate_Comp Inaccurate_Comp Inaccurate Compensation Variability->Inaccurate_Comp Matrix->Accurate_Comp Matrix->Inaccurate_Comp SIL_IS Chemically Identical Physically Different (Mass) CoElution Co-elutes with Analyte SIL_IS->CoElution Similar_Behavior Similar Extraction & Matrix Effects CoElution->Similar_Behavior Similar_Behavior->Accurate_Comp Accurate_Comp->Quantification Reliable Results Analog_IS Chemically Different Diff_Elution Different Retention Time Analog_IS->Diff_Elution Diff_Behavior Different Extraction & Matrix Effects Diff_Elution->Diff_Behavior Diff_Behavior->Inaccurate_Comp Inaccurate_Comp->Quantification Potentially Biased Results

Caption: Superiority of this compound as an internal standard.

Experimental Workflow: Atenolol Plasma Stability Study

G cluster_0 Sample Preparation & Spiking cluster_1 Stability Testing Conditions cluster_2 Sample Analysis cluster_3 Data Evaluation Blank_Plasma Blank Human Plasma Spike_Atenolol Spike with Atenolol (QC Low & High) Blank_Plasma->Spike_Atenolol Add_IS Add Internal Standard (this compound or Analog) Spike_Atenolol->Add_IS FT_Stability Freeze-Thaw Stability (e.g., 3 cycles, -20°C to RT) Add_IS->FT_Stability Store & Process ST_Stability Short-Term Stability (e.g., Room Temp, 24h) Add_IS->ST_Stability Store & Process LT_Stability Long-Term Stability (e.g., -20°C, 30 days) Add_IS->LT_Stability Store & Process Extraction Extraction (SPE or LLE) FT_Stability->Extraction ST_Stability->Extraction LT_Stability->Extraction PP_Stability Post-Preparative Stability (e.g., Autosampler, 4°C) LCMS_Analysis LC-MS/MS or HPLC Analysis PP_Stability->LCMS_Analysis Extraction->LCMS_Analysis Extracted_Samples Extracted Samples Extraction->Extracted_Samples Calc_Conc Calculate Concentration of QC Samples LCMS_Analysis->Calc_Conc Compare_Nominal Compare with Nominal Concentration Calc_Conc->Compare_Nominal Assess_Stability Assess Stability (% Deviation < 15%) Compare_Nominal->Assess_Stability Extracted_Samples->PP_Stability

Caption: Workflow for assessing atenolol stability in plasma.

References

Navigating Regulatory Landscapes: A Comparative Guide to FDA and EMA Guidelines for Stable Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantification of analytes in biological matrices is a critical cornerstone of pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards (SIL-ISs) are the gold standard for achieving accuracy and precision in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a detailed comparison of the guidelines and recommendations set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the use of SIL-ISs, supported by experimental protocols and data presentation.

The use of a suitable internal standard is a mandatory requirement from both the FDA and EMA to ensure the reliability of bioanalytical data.[1][2] SIL-ISs are highly recommended by both agencies as they closely mimic the analyte's behavior during sample preparation and analysis, thereby compensating for variability.[1][3] The harmonization of bioanalytical method validation guidelines under the International Council for Harmonisation (ICH) M10 guideline has further aligned the expectations of the FDA and EMA.[4] This guide will delve into the specific quantitative requirements and experimental procedures pertinent to the validation of bioanalytical methods employing SIL-ISs.

Quantitative Acceptance Criteria: A Side-by-Side Comparison

The following tables summarize the key quantitative acceptance criteria from the FDA and EMA guidelines for the validation of bioanalytical methods using SIL-ISs. It is important to note that with the adoption of the ICH M10 guideline, the recommendations of both agencies are largely harmonized.[4]

Table 1: Selectivity and Crosstalk

ParameterFDA Recommendation (ICH M10)EMA Recommendation (ICH M10)
Interference in Blank Matrix (Selectivity) Response of interfering peak at the analyte's retention time should be ≤ 20% of the Lower Limit of Quantification (LLOQ).[1][4]Response of interfering peak at the analyte's retention time should be ≤ 20% of the LLOQ.[2][4]
Response of interfering peak at the IS's retention time should be ≤ 5% of the IS response.[1][4]Response of interfering peak at the IS's retention time should be ≤ 5% of the IS response.[2][4]
Internal Standard Contribution to Analyte Signal (Crosstalk) The contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response.[5][6]The contribution of the IS to the analyte signal should be ≤ 20% of the LLOQ response.[5][6]
Analyte Contribution to Internal Standard Signal (Crosstalk) The contribution of the analyte at the Upper Limit of Quantification (ULOQ) to the IS signal should be ≤ 5% of the IS response.[5][6]The contribution of the analyte at the ULOQ to the IS signal should be ≤ 5% of the IS response.[5][6]

Table 2: Accuracy, Precision, and Carryover

ParameterFDA Recommendation (ICH M10)EMA Recommendation (ICH M10)
Accuracy (Mean Concentration) Within ±15% of the nominal value (±20% at LLOQ).[7]Within ±15% of the nominal value (±20% at LLOQ).[2]
Precision (Coefficient of Variation - CV) ≤ 15% (≤ 20% at LLOQ).[7]≤ 15% (≤ 20% at LLOQ).[2]
Carryover Analyte carryover in a blank sample following a high concentration standard should be ≤ 20% of the LLOQ.[8]Analyte carryover in a blank sample following a high concentration standard should be ≤ 20% of the LLOQ.[2]
Internal standard carryover should be ≤ 5% of the IS response.[8]Internal standard carryover should be ≤ 5% of the IS response.[2]

Table 3: Isotopic Purity and Stability

ParameterFDA RecommendationEMA Recommendation
Isotopic Purity High isotopic purity is required to prevent interference.[3] No specific numerical limit is provided in the main guidance, but the absence of unlabeled analyte in the IS is critical.[3][9]High isotopic purity is required.[10] The guideline emphasizes the need to ensure the quality of the reference standards, including the IS.[4]
Stability (Analyte and IS) The mean concentration of stability samples should be within ±15% of the nominal concentration.[2]The mean concentration of stability samples should be within ±15% of the nominal concentration.[2]

Detailed Experimental Protocols

To meet the regulatory expectations, a series of validation experiments must be conducted. The following are detailed methodologies for key experiments related to the use of SIL-ISs.

Selectivity and Crosstalk Assessment

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the IS from endogenous matrix components and to assess the mutual interference between the analyte and the IS.

Methodology:

  • Selectivity:

    • Analyze at least six different sources of blank biological matrix (e.g., plasma, urine) to check for interfering peaks at the retention times of the analyte and the SIL-IS.[1][2]

    • Spike these blank matrices with the analyte at the LLOQ and analyze them to assess for interference.[1]

  • Crosstalk from IS to Analyte:

    • Prepare a blank matrix sample spiked with the SIL-IS at its working concentration.

    • Analyze this sample and measure the response at the mass transition of the analyte.

  • Crosstalk from Analyte to IS:

    • Prepare a blank matrix sample spiked with the analyte at the ULOQ.

    • Analyze this sample and measure the response at the mass transition of the SIL-IS.

Matrix Effect Evaluation

Objective: To assess the influence of the biological matrix on the ionization of the analyte and the SIL-IS.

Methodology:

  • Prepare two sets of samples using at least six different sources of the biological matrix:[4]

    • Set 1: Spike the analyte and SIL-IS into the post-extraction supernatant of the blank matrix samples at low and high concentrations.

    • Set 2: Prepare neat solutions of the analyte and SIL-IS in the reconstitution solvent at the same low and high concentrations.

  • Calculate the matrix factor (MF) for the analyte and the IS for each matrix source:

    • MF = (Peak response in the presence of matrix) / (Peak response in neat solution)

  • Calculate the IS-normalized MF. The coefficient of variation of the IS-normalized MF across the different matrix sources should not exceed 15%.[11]

Stability Assessment

Objective: To evaluate the stability of the analyte and the SIL-IS under various conditions to ensure that their concentrations do not change from sample collection to analysis.

Methodology:

  • Stock and Working Solution Stability:

    • Store stock and working solutions of the analyte and SIL-IS at their intended storage temperatures for a defined period.

    • Analyze these solutions and compare the responses to those of freshly prepared solutions. The mean concentration should be within ±15% of the nominal concentration.[2]

  • Freeze-Thaw Stability:

    • Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.

    • Subject the samples to at least three freeze-thaw cycles.

    • Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]

  • Bench-Top Stability:

    • Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.

    • Keep the samples at room temperature for a period that simulates the sample handling process.

    • Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]

  • Long-Term Stability:

    • Spike a biological matrix with the analyte and SIL-IS at low and high concentrations.

    • Store the samples at the intended storage temperature for a period equal to or longer than the duration of the study sample storage.

    • Analyze the samples and compare the concentrations to those of freshly prepared samples. The mean concentration should be within ±15% of the nominal concentration.[12]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows and logical relationships involved in the validation of bioanalytical methods using SIL-ISs according to FDA and EMA guidelines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_validation Method Validation Experiments cluster_data Data Processing & Reporting Sample Biological Sample Spike_IS Spike with SIL-IS Sample->Spike_IS Extraction Analyte Extraction Spike_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Selectivity Selectivity & Crosstalk Accuracy_Precision Accuracy & Precision Matrix_Effect Matrix Effect Stability Stability Carryover Carryover Integration Peak Integration MS_Detection->Integration Report Validation Report Selectivity->Report Accuracy_Precision->Report Matrix_Effect->Report Stability->Report Carryover->Report Calculation Concentration Calculation (Analyte/IS Ratio) Integration->Calculation Calculation->Report

Caption: Experimental workflow for bioanalytical method validation using a SIL-IS.

Guideline_Comparison cluster_fda FDA Guideline cluster_ema EMA Guideline cluster_common Harmonized Principles (ICH M10) FDA_SIL SIL-IS Recommended Harmonization ICH M10 FDA_SIL->Harmonization FDA_Selectivity Selectivity: Analyte ≤20% LLOQ IS ≤5% IS Response FDA_Selectivity->Harmonization FDA_Crosstalk Crosstalk: IS to Analyte ≤20% LLOQ Analyte to IS ≤5% IS Response FDA_Crosstalk->Harmonization FDA_Accuracy Accuracy: ±15% (±20% at LLOQ) FDA_Accuracy->Harmonization FDA_Precision Precision: ≤15% CV (≤20% at LLOQ) FDA_Precision->Harmonization EMA_SIL SIL-IS Recommended EMA_SIL->Harmonization EMA_Selectivity Selectivity: Analyte ≤20% LLOQ IS ≤5% IS Response EMA_Selectivity->Harmonization EMA_Crosstalk Crosstalk: IS to Analyte ≤20% LLOQ Analyte to IS ≤5% IS Response EMA_Crosstalk->Harmonization EMA_Accuracy Accuracy: ±15% (±20% at LLOQ) EMA_Accuracy->Harmonization EMA_Precision Precision: ≤15% CV (≤20% at LLOQ) EMA_Precision->Harmonization

Caption: Comparison of key FDA and EMA requirements for SIL-IS, highlighting harmonization via ICH M10.

References

A Comparative Guide to Matrix Effect Validation in Diverse Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding and mitigating the impact of the biological matrix on analytical results is paramount for accurate drug quantification. The matrix effect, defined as the alteration of an analyte's response due to interfering components in the sample matrix, can lead to significant inaccuracies in pharmacokinetic and toxicokinetic studies.[1][2] This guide provides a comparative overview of matrix effect validation across different biological tissues, supported by experimental data and detailed methodologies.

The Challenge of Diverse Matrices

Biological matrices such as plasma, urine, and various tissue homogenates (e.g., liver, kidney, brain) differ significantly in their composition.[3] Tissues, in particular, present a greater challenge due to their heterogeneity and complex composition of lipids, proteins, and other endogenous substances, which can lead to more pronounced and variable matrix effects compared to plasma.[4] Therefore, a thorough validation of the matrix effect is a critical component of bioanalytical method development, as mandated by regulatory bodies like the FDA and EMA.[5][6]

Quantitative Comparison of Matrix Effects

The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF). This is determined by comparing the peak response of an analyte in the presence of the matrix (spiked after extraction) to the peak response of the analyte in a neat solution at the same concentration.[1][2] An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

The following tables summarize experimental data from a study investigating the matrix effect of Schisandrol B in various rat tissues, providing a direct comparison of its impact across different biological samples.

Table 1: Matrix Effect and Extraction Recovery of Schisandrol B in Rat Plasma and Various Tissue Homogenates

Biological MatrixConcentration (ng/mL)Matrix Effect (Mean ± SD, n=6)Extraction Recovery (Mean ± SD, n=6)
Plasma 290.62% ± 7.51%85.17% ± 6.28%
5094.28% ± 6.93%88.34% ± 5.92%
50097.83% ± 5.12%90.56% ± 4.88%
Heart 2102.15% ± 8.33%83.92% ± 7.15%
50105.38% ± 7.14%86.77% ± 6.49%
500108.92% ± 6.25%89.13% ± 5.83%
Liver 292.47% ± 8.91%80.29% ± 7.84%
5095.88% ± 7.62%82.46% ± 6.91%
50099.13% ± 6.43%85.38% ± 5.72%
Spleen 2105.73% ± 9.12%81.74% ± 8.03%
50109.26% ± 8.04%84.99% ± 7.16%
500112.88% ± 7.31%87.21% ± 6.55%
Lung 298.64% ± 7.89%82.18% ± 7.02%
50101.93% ± 6.98%85.33% ± 6.27%
500104.77% ± 5.87%88.06% ± 5.49%
Kidney 294.81% ± 8.54%79.83% ± 7.66%
5098.27% ± 7.29%81.95% ± 6.84%
500101.56% ± 6.11%84.72% ± 6.01%
Brain 2108.33% ± 9.56%78.91% ± 8.47%
50111.89% ± 8.41%81.63% ± 7.53%
500114.08% ± 7.62%84.28% ± 6.88%
Stomach 296.37% ± 8.17%83.14% ± 7.29%
5099.82% ± 7.09%86.08% ± 6.61%
500102.64% ± 6.33%88.97% ± 5.94%

Data sourced from Shang et al., 2021.[7]

Experimental Protocols

Tissue Homogenization

A consistent and reproducible tissue homogenization protocol is the foundation for reliable bioanalysis.

Objective: To prepare a uniform tissue homogenate for the extraction of the analyte of interest.

Materials:

  • Tissue sample (e.g., liver, kidney, brain)

  • Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Centrifuge

Procedure:

  • Accurately weigh the frozen tissue sample.

  • Add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

  • Homogenize the tissue sample using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process to minimize degradation.

  • Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

  • Collect the resulting supernatant (tissue homogenate) for subsequent sample preparation and analysis.

Assessment of Matrix Effect (Post-Extraction Spike Method)

This is the standard method for quantitatively evaluating the matrix effect.

Objective: To determine the matrix factor (MF) by comparing the analyte response in a post-spiked matrix extract to that in a neat solution.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank tissue homogenate from at least six different sources through the entire extraction procedure. Spike the analyte and IS into the final extract.

    • Set C (Spiked Matrix - for Recovery): Spike the analyte and IS into the tissue homogenate before the extraction process.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) x 100

  • Calculate the IS-Normalized Matrix Factor (if applicable):

    • IS-Normalized MF = (MF of analyte) / (MF of IS)

  • Calculate Extraction Recovery:

    • Recovery (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) x 100

The coefficient of variation (CV%) of the IS-normalized matrix factor from the different sources should not be greater than 15%.

Visualizing the Workflow

The following diagrams illustrate the key workflows in matrix effect validation.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_spiking Spiking cluster_analysis Analysis & Calculation blank_matrix Blank Tissue Homogenate (≥6 sources) extract_blank Extracted Blank Matrix blank_matrix->extract_blank Extraction neat_solution Neat Solvent spike_neat Spike Analyte + IS (Set A) neat_solution->spike_neat spike_post Spike Analyte + IS (Set B) extract_blank->spike_post lcms LC-MS/MS Analysis spike_post->lcms spike_neat->lcms calc Calculate Matrix Factor: MF = Peak Area (B) / Peak Area (A) lcms->calc

Workflow for Quantitative Assessment of Matrix Effect.

TissueHomogenization start Frozen Tissue Sample weigh Weigh Tissue start->weigh add_buffer Add Ice-Cold Homogenization Buffer weigh->add_buffer homogenize Mechanical Homogenization (on ice) add_buffer->homogenize centrifuge Centrifuge (e.g., 10,000 x g, 4°C) homogenize->centrifuge supernatant Collect Supernatant (Tissue Homogenate) centrifuge->supernatant end Ready for Extraction supernatant->end

References

A Comparative Guide to Internal Standards for Atenolol Quantification: ¹³C or ¹⁵N Labeled vs. (S)-Atenolol-d7

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of the beta-blocker atenolol in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution, which relies on the use of an appropriate internal standard. This guide provides an objective comparison of ¹³C or ¹⁵N labeled atenolol standards versus the more commonly used deuterated analog, (S)-Atenolol-d7. This comparison is based on established principles of bioanalytical method development and supported by data from analogous compounds, providing a framework for selecting the most suitable internal standard for your research needs.

Executive Summary: The Case for Superior Analytical Accuracy

While this compound is a widely used and cost-effective internal standard for atenolol quantification, ¹³C or ¹⁵N labeled standards are considered superior for applications demanding the highest level of accuracy and precision.[1][2] The primary advantages of ¹³C or ¹⁵N labeled standards lie in their identical chromatographic behavior to the unlabeled analyte and their exceptional isotopic stability. These characteristics lead to more effective compensation for matrix effects and a reduced risk of analytical variability, ultimately resulting in more reliable and robust data.[2][3]

Data Presentation: Performance Comparison

The following table summarizes the key performance differences between ¹³C or ¹⁵N labeled atenolol and this compound, based on well-documented principles of stable isotope-labeled internal standards in quantitative mass spectrometry.

Performance Metric¹³C or ¹⁵N Labeled AtenololThis compoundKey Considerations
Chromatographic Co-elution Complete co-elution with unlabeled atenolol. The larger mass difference has a negligible effect on retention time.[1][3]Potential for partial separation from unlabeled atenolol due to the deuterium isotope effect, which can alter the physicochemical properties of the molecule.[4][5]Co-elution is critical for accurate compensation of matrix effects. Even slight separation can lead to differential ion suppression or enhancement, compromising accuracy.[4][5]
Isotopic Stability High stability . The ¹³C and ¹⁵N labels are integrated into the carbon or nitrogen backbone of the molecule and are not susceptible to back-exchange under typical experimental conditions.[3]Potential for instability . Deuterium atoms, especially if located at exchangeable positions, can be lost or exchanged with protons from the solvent, leading to inaccurate quantification.[4]Careful selection of the deuteration site to non-exchangeable positions is crucial to minimize instability.
Matrix Effect Compensation Superior compensation . Due to identical retention times and ionization characteristics, these standards effectively track and correct for variations in ion suppression or enhancement caused by the sample matrix.[3][6]May be compromised . If chromatographic separation occurs, the internal standard and the analyte may be affected differently by co-eluting matrix components, leading to inaccurate results.[4]The complexity of the biological matrix can significantly influence the degree of matrix effects.
Accuracy & Precision Generally higher accuracy and precision . The ideal behavior of these standards leads to more reliable and reproducible quantification.Can be excellent, but with caveats . While capable of providing good accuracy and precision, the potential for isotopic effects can introduce a higher degree of uncertainty.Method validation should rigorously assess the impact of the internal standard on accuracy and precision across different matrix lots.
Cost Typically more expensive to synthesize due to the higher cost of ¹³C and ¹⁵N starting materials.[7]Generally less expensive and more readily available.[8]The higher initial cost of ¹³C or ¹⁵N standards may be justified by the increased data quality and reduced need for troubleshooting during method development and validation.

Experimental Protocols

Below are representative experimental protocols for the quantification of atenolol in human plasma using LC-MS/MS with either a ¹³C/¹⁵N-labeled or a deuterated internal standard.

Protocol 1: Atenolol Quantification using ¹³C or ¹⁵N Labeled Atenolol

Objective: To accurately quantify atenolol in human plasma using a stable isotope dilution LC-MS/MS method with a ¹³C or ¹⁵N labeled internal standard.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 200 µL of human plasma, add 25 µL of the ¹³C or ¹⁵N labeled atenolol internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 500 µL of 0.1% formic acid in water and vortex.

  • Load the entire sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions:

    • Atenolol: m/z 267.2 → 145.1

    • ¹³C₆-Atenolol: m/z 273.2 → 151.1 (hypothetical)

    • ¹⁵N₂-Atenolol: m/z 269.2 → 145.1 (hypothetical)

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of atenolol to the ¹³C or ¹⁵N labeled internal standard against the concentration of the calibration standards.

  • Determine the concentration of atenolol in the unknown samples from the calibration curve.

Protocol 2: Atenolol Quantification using this compound

Objective: To quantify atenolol in human plasma using a stable isotope dilution LC-MS/MS method with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in methanol

  • Gradient: A suitable gradient to achieve separation (e.g., 10% B to 90% B over 4 minutes).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with ESI in positive ion mode.

  • MRM Transitions:

    • Atenolol: m/z 267.2 → 190.1[9]

    • Atenolol-d7: m/z 274.3 → 190.1[9]

3. Quantification

  • Construct a calibration curve by plotting the peak area ratio of atenolol to this compound against the concentration of the calibration standards.

  • Determine the concentration of atenolol in the unknown samples from the calibration curve.

Mandatory Visualization

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (¹³C/¹⁵N-Atenolol or Atenolol-d7) Plasma->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification (Calibration Curve) Ratio_Calculation->Quantification Result Final Concentration Quantification->Result Logical_Relationship cluster_IS_Type Internal Standard Type cluster_Properties Key Properties cluster_Performance Analytical Performance C13_N15 ¹³C or ¹⁵N Labeled Atenolol Coelution Chromatographic Co-elution C13_N15->Coelution Identical Stability Isotopic Stability C13_N15->Stability High D7 This compound D7->Coelution Potential Shift (Isotope Effect) D7->Stability Potential Exchange Matrix_Effect Matrix Effect Compensation Coelution->Matrix_Effect Accuracy Accuracy & Precision Stability->Accuracy Matrix_Effect->Accuracy Reliability Data Reliability Accuracy->Reliability

References

Precision in Atenolol Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precision of an analytical method is a critical parameter for ensuring the reliability and validity of experimental data. This guide provides a comparative overview of the inter-day and intra-day precision of common analytical methods used for the quantification of atenolol, a widely used beta-blocker. The information presented is supported by experimental data from various studies, offering a solid foundation for method selection and validation.

Comparison of Inter-day and Intra-day Precision

The precision of an analytical method is typically expressed as the Relative Standard Deviation (RSD) or Coefficient of Variation (CV), with lower values indicating higher precision. Intra-day precision (repeatability) measures the precision within a single day, while inter-day precision (intermediate precision) assesses the precision over different days, providing insight into the method's robustness.

High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most prevalent techniques for atenolol analysis.[1] The following tables summarize the reported precision data for these methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for atenolol quantification.[1] The precision of HPLC methods is influenced by factors such as the type of column, mobile phase composition, and detector settings.

ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
5-150 ng/mL (in human plasma)< 6.1< 6.1[2]
200, 250, 300 µg/mL0.950.53[3]
5 – 40 µg/ml0.35081.2135[4]
0.50, 4.00, 8.00 µg/mL0.42 - 1.010.65 - 1.23[5]
UV-Visible Spectrophotometry

UV-Visible Spectrophotometry offers a simpler and more cost-effective alternative to HPLC for atenolol analysis, though it may be less specific in complex matrices.[1]

ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Reference
2-10 µg/mL0.160.26[6]
5, 20, 30 µg/mL0.049 - 0.230.026 - 0.18[7]
Not Specified0.811.28[3]
Not Specified0.27 - 0.0820.25 - 0.075[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for HPLC and UV-Visible Spectrophotometric assays of atenolol.

HPLC Method for Atenolol in Pharmaceutical Preparations

This method is suitable for the determination of atenolol in tablets.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A C8 column (250 mm × 4.6 mm i.d., 5 μm) is commonly employed.[5]

  • Mobile Phase: A mixture of acetonitrile, methanol, and a 0.02 M phosphate buffer (pH 5) in a ratio of 20:20:60 (v/v/v) is used.[5]

  • Flow Rate: The mobile phase is pumped at a flow rate of 1 mL/min.[5]

  • Detection: UV detection is performed at a wavelength of 226 nm.[5]

  • Internal Standard: Pindolol can be used as an internal standard.[5]

  • Sample Preparation:

    • Twenty tablets are weighed and finely powdered.

    • A quantity of the powder equivalent to 20.0 mg of atenolol is accurately weighed and transferred to a 100-mL volumetric flask.

    • The powder is dissolved in methanol and sonicated for 30 minutes.

    • The solution is then diluted to the mark with methanol and filtered.

    • The filtrate is further diluted as needed to fall within the calibration range.[5]

  • Calibration: A calibration curve is constructed by plotting the peak area ratio of atenolol to the internal standard against the concentration of the atenolol standard solutions.

UV-Visible Spectrophotometric Method for Atenolol in Tablets

This method provides a straightforward approach for the quantification of atenolol.

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: 0.1N Hydrochloric Acid.[7]

  • Wavelength: The absorbance is measured at the maximum wavelength (λmax) of atenolol, which is determined to be around 226 nm.[3]

  • Sample Preparation:

    • Twenty tablets are weighed and powdered.

    • An amount of powder equivalent to 25 mg of atenolol is weighed and dissolved in 40 mL of ethanol. The solution is heated to 60°C, shaken for 15 minutes, cooled, and sonicated for five minutes.

    • The solution is then made up to 100 mL with ethanol and filtered.

    • A 10 mL aliquot of the filtrate is diluted to 100 mL with distilled water to obtain a concentration of 100 mcg/mL.[6]

  • Analysis: The absorbance of the sample solution is measured against a blank (0.1N HCl), and the concentration of atenolol is determined from a calibration curve prepared using standard solutions of atenolol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the HPLC analysis of atenolol in a pharmaceutical formulation.

Atenolol_Assay_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start sample_prep Weigh and dissolve tablet powder start->sample_prep standard_prep Prepare atenolol standard solutions start->standard_prep filtration Filter sample solution sample_prep->filtration dilution Dilute sample and standards filtration->dilution hplc_injection Inject into HPLC system dilution->hplc_injection chromatography Chromatographic separation hplc_injection->chromatography detection UV Detection chromatography->detection peak_integration Integrate peak areas detection->peak_integration calibration_curve Construct calibration curve peak_integration->calibration_curve quantification Quantify atenolol concentration calibration_curve->quantification end End quantification->end

Caption: Workflow for HPLC analysis of atenolol.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Atenolol-d7 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. (S)-Atenolol-d7, a deuterated form of the beta-blocker Atenolol, requires careful handling and disposal due to its potential health hazards. This guide provides a comprehensive, step-by-step procedure for its safe disposal, ensuring compliance with safety regulations and fostering a secure research environment.

Hazard Profile of Atenolol-d7

The Safety Data Sheet (SDS) for the closely related compound (±)-Atenolol-d7 indicates several potential hazards that necessitate its treatment as hazardous waste.[1] It is crucial to consult the specific SDS for this compound provided by the manufacturer for complete safety information.

Hazard ClassificationDescriptionGHS Hazard Statement
Carcinogenicity Suspected of causing cancer.H351
Acute Oral Toxicity Harmful if swallowed.H302
Eye Irritation Causes serious eye irritation.H319
Reproductive Toxicity May cause harm to breast-fed children.H362

This data is based on the Safety Data Sheet for (±)-Atenolol-d7 and should be considered representative for handling this compound in a laboratory setting.

Step-by-Step Disposal Protocol for this compound

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and its contaminated materials.

1. Waste Identification and Segregation:

  • Classification: Treat all this compound, including pure compound, solutions, and any materials contaminated with it (e.g., pipette tips, gloves, empty containers), as hazardous chemical waste.[2][3]

  • Segregation: Do not mix this compound waste with non-hazardous waste or other incompatible chemical waste streams.[4][5] Store it in a dedicated and clearly labeled waste container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A laboratory coat.[4]

3. Waste Accumulation and Storage:

  • Container: Use a compatible, leak-proof container with a secure screw-top cap for collecting this compound waste.[3][5] The container should be in good condition and made of a material that does not react with the chemical.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Carcinogen Suspect").[2][3]

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][5] This area should be inspected weekly for any signs of leakage.[5]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[2][5]

4. Disposal Procedure:

  • Institutional Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department to arrange for a waste pickup.[3][4]

  • Prohibited Disposal Methods:

    • Do NOT dispose of this compound down the sink or in the regular trash.[1][2] Disposing of this chemical into the sewer system is strictly prohibited.[1]

    • Do NOT attempt to neutralize or treat the chemical waste within the laboratory.[6]

5. Empty Container Disposal:

  • Empty containers that held this compound should be managed as hazardous waste. If institutional policy allows for the disposal of empty containers as regular trash, they must be triple-rinsed with a suitable solvent.[2] The rinsate must be collected and disposed of as hazardous chemical waste.[2] After rinsing, deface or remove all labels from the container before disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe classify Classify as Hazardous Waste ppe->classify container Place in a Labeled, Compatible Waste Container classify->container prohibited Prohibited Actions: - Drain Disposal - Regular Trash Disposal classify->prohibited storage Store in Designated Satellite Accumulation Area container->storage pickup Contact EH&S for Waste Pickup storage->pickup end End: Proper Disposal pickup->end

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.